Tyk2-IN-15
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25F2N7O |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[1-[6-(1,1-difluoroethyl)-2-pyridinyl]-3-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C21H25F2N7O/c1-13(31)25-18-10-16-15(11-24-18)20(29-9-8-14(12-29)28(3)4)27-30(16)19-7-5-6-17(26-19)21(2,22)23/h5-7,10-11,14H,8-9,12H2,1-4H3,(H,24,25,31)/t14-/m0/s1 |
InChI Key |
SHXNXFHILLKMAK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CC[C@@H](C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Tyk2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous immune-mediated inflammatory diseases.[1][2] Its role in transducing signals for key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons makes it a compelling therapeutic target.[3][4] Tyk2-IN-15 is a first-in-class, highly potent, and selective Tyk2 degrader developed as a chemical tool for studying Tyk2 biology and therapeutic potential.[5] Unlike traditional kinase inhibitors that block the enzyme's catalytic activity, this compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the specific and efficient degradation of the Tyk2 protein. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: PROTAC-Mediated Degradation
This compound is a heterobifunctional molecule designed to co-opt the cell's natural protein disposal machinery to eliminate Tyk2.[5] It is synthesized based on an allosteric Tyk2 inhibitor, deucravacitinib, which binds to the regulatory pseudokinase (JH2) domain of Tyk2.[5][6] This moiety is connected via a linker to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5]
The mechanism proceeds via the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the JH2 domain of Tyk2 and to the CRBN E3 ligase, forming a ternary Tyk2-PROTAC-CRBN complex.[5]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to tag the Tyk2 protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated Tyk2 is recognized and subsequently degraded by the 26S proteasome.[5]
This degradation-based approach is distinct from orthosteric inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, offering a potential for greater selectivity.[1][5] The requirement for engagement with both Tyk2 and CRBN is essential for its activity, as pretreatment with either an excess of the parent Tyk2-JH2 ligand (deucravacitinib) or a CRBN ligand (thalidomide) blocks the degradation process.[5]
Inhibition of JAK-STAT Signaling
Tyk2 is a key component of the JAK-STAT pathway, which transduces signals for numerous cytokines. Specifically, Tyk2 pairs with other JAK family members to mediate downstream signaling.[3][7] this compound, by depleting the cellular pool of Tyk2 protein, effectively and selectively blocks signaling cascades dependent on Tyk2.
-
IL-12/IL-23 Pathway: The IL-12 and IL-23 receptors signal through a Tyk2/JAK2 heterodimer.[1][8] Activation of this pathway leads to the phosphorylation of STAT4 (p-STAT4). This compound potently inhibits IL-12-induced STAT4 phosphorylation.[5]
-
Type I IFN Pathway: Type I interferon (e.g., IFN-α) signaling is mediated by a Tyk2/JAK1 pair, leading to the phosphorylation of STAT1 and other STATs.[3][7]
-
Selectivity: A key feature of this compound is its high selectivity for Tyk2-dependent pathways. It demonstrates minimal to no inhibition of pathways primarily reliant on other JAKs, such as IL-6 signaling, which depends on a JAK1/JAK2 pair and results in STAT3 phosphorylation (p-STAT3).[5] This selectivity is a direct consequence of its specific degradation of Tyk2 while sparing other JAK family members like JAK1, JAK2, and JAK3.[5]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.[5]
Table 1: Potency of this compound in Cellular Assays
| Assay | Cell Type | Measurement | Stimulus | Pathway | Potency |
|---|---|---|---|---|---|
| TYK2 Degradation | Jurkat | DC₅₀ (nM) | - | TYK2 Degradation | 0.42 |
| p-STAT4 Inhibition | PBMC | IC₅₀ (nM) | IL-12 | TYK2/JAK2 | 8.6 |
| p-STAT3 Inhibition | PBMC | IC₅₀ (nM) | IL-6 | JAK1/JAK2 | >10,000 |
(Data sourced from J Med Chem. 2023[5])
Table 2: Biochemical Selectivity Profile of this compound
| Target Domain | Assay Type | Measurement | Potency (IC₅₀, nM) |
|---|---|---|---|
| TYK2-JH2 | HTRF Binding | IC₅₀ (nM) | 1.2 |
| JAK1-JH2 | HTRF Binding | IC₅₀ (nM) | >100 |
| TYK2-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |
| JAK1-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |
| JAK2-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |
| JAK3-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |
(Data sourced from J Med Chem. 2023[5])
Experimental Protocols
Detailed methodologies are crucial for interpreting the activity of this compound.
TYK2 Degradation Analysis by Western Blot
This assay quantifies the reduction in Tyk2 protein levels following treatment with the degrader.
-
Cell Culture: Jurkat cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4-10 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for Tyk2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified to determine the percentage of protein degradation relative to the vehicle control.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Discovery and Synthesis of Deucravacitinib: A Technical Overview of a First-in-Class Allosteric TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Deucravacitinib represents a novel approach to treating immune-mediated diseases by targeting a specific member of the Janus kinase (JAK) family.[1][2][3][4]
Introduction to TYK2 and Its Role in Immune Signaling
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines involved in inflammation and immunity, such as interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][4] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. TYK2, along with other members of the JAK family (JAK1, JAK2, and JAK3), associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding, the JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.
The TYK2 Signaling Pathway
The signaling cascade initiated by cytokines that rely on TYK2 is critical for the differentiation and function of immune cells, particularly T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of autoimmune pathology.
Caption: Simplified TYK2 signaling pathway.
Discovery of Deucravacitinib (BMS-986165)
The discovery of Deucravacitinib stemmed from the therapeutic need for a more selective JAK inhibitor to minimize the side effects associated with broader JAK inhibition.[1] The medicinal chemistry effort focused on designing a molecule that could selectively target TYK2. A key breakthrough was the development of a compound that binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain. This allosteric inhibition mechanism is the foundation of Deucravacitinib's high selectivity.[2][5]
A significant challenge during lead optimization was the in vivo metabolism of a precursor molecule, which led to the formation of a less selective metabolite. To address this, a deuterium "switcheroo" was employed.[2] Three hydrogen atoms on a methyl group were replaced with deuterium, which significantly slowed the rate of demethylation and preserved the desired selective pharmacological profile of the parent compound.[5]
Synthesis of Deucravacitinib
The synthesis of Deucravacitinib has evolved from its initial discovery route to a more robust and scalable commercial process. A key feature of the synthesis is the construction of the complex heterocyclic core and the introduction of the deuterated methyl group. While specific, step-by-step laboratory protocols are proprietary, the general synthetic strategy has been published. A second-generation synthesis highlights a novel cyclocondensation to form the methylated 1,2,4-triazole with excellent regiocontrol and a robust Buchwald-Hartwig-type palladium-catalyzed C-N coupling reaction.[5] The use of the expensive deuterated methylamine raw material is strategically placed late in the synthesis to improve the overall cost-effectiveness.[3]
Retrosynthetic Analysis Overview
A simplified retrosynthetic analysis illustrates the key bond disconnections and precursor fragments.
Caption: High-level retrosynthetic analysis of Deucravacitinib.
Quantitative Data
The biological activity and selectivity of Deucravacitinib have been extensively characterized.
| Target | Assay Type | IC50 / Activity | Selectivity vs. TYK2 | Reference |
| TYK2 (JH2 Domain) | Recombinant protein binding | 0.2 nM | - | [6] |
| TYK2 | Cell-based assay | Highly Potent | - | [7] |
| JAK1 | Cell-based assay | - | >200-fold | [7] |
| JAK2 | Cell-based assay | - | >3000-fold | [7] |
| JAK3 | Cell-based assay | - | >200-fold | [7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Deucravacitinib are generally found within the supplementary information of peer-reviewed publications and patent literature. Below are generalized outlines of key experimental procedures.
General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., a chloropyridazine intermediate), the amine (e.g., the aniline fragment), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., SL-J009), and a base (e.g., K2CO3).[5]
-
Add a suitable solvent or solvent mixture (e.g., acetonitrile/toluene).[5]
-
Heat the reaction mixture to the specified temperature (e.g., 70 °C) for the required duration (e.g., 18 hours).[5]
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by chromatography to yield the desired coupled product.
In Vitro Cellular Assay for TYK2 Inhibition
-
Culture a human cell line that expresses TYK2 (e.g., peripheral blood mononuclear cells).
-
Pre-incubate the cells with varying concentrations of Deucravacitinib for a specified period.
-
Stimulate the cells with a TYK2-dependent cytokine, such as IL-12 or IFN-α.
-
Lyse the cells and quantify the phosphorylation of a downstream STAT protein (e.g., pSTAT1 or pSTAT4) using a suitable method, such as flow cytometry or Western blotting.
-
Calculate the IC50 value by plotting the inhibition of STAT phosphorylation as a function of the inhibitor concentration.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy studies.
Conclusion
Deucravacitinib is a testament to the power of innovative medicinal chemistry and a deep understanding of disease biology. Its unique allosteric mechanism of action, which confers high selectivity for TYK2, represents a significant advancement in the development of targeted therapies for immune-mediated diseases. The successful translation of this molecule from a preclinical candidate to an approved drug underscores the importance of addressing pharmacokinetic challenges, such as metabolic stability, through creative chemical modifications like deuteration. This technical guide provides a foundational understanding of the discovery and synthesis of this important therapeutic agent.
References
- 1. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of deucravacitinib: A first-in-class, allosteric TYK2 inhibitor for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 3. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 4. news.bms.com [news.bms.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. a2bchem.com [a2bchem.com]
- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Targeted Protein Degradation: A Technical Guide to Tyk2-IN-15, a PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a novel therapeutic modality. This technical guide provides an in-depth exploration of a potent and selective Tyrosine Kinase 2 (TYK2) PROTAC degrader, herein referred to as Tyk2-IN-15. This molecule represents a significant advancement in the pursuit of therapies for autoimmune and inflammatory diseases. By hijacking the cell's natural protein disposal machinery, this compound can effectively eliminate TYK2, a key mediator in pathogenic cytokine signaling pathways. This document will detail the mechanism of action, quantitative performance, and the experimental protocols used to characterize this promising degrader.
The TYK2 Signaling Pathway and Therapeutic Rationale
TYK2 is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders such as psoriasis, lupus, and inflammatory bowel disease. Upon cytokine binding to their receptors, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. The central role of TYK2 in these pathways makes it a compelling target for therapeutic intervention. While small molecule inhibitors of TYK2 have shown clinical efficacy, PROTAC-mediated degradation offers potential advantages, including the elimination of both the kinase and scaffolding functions of the protein, potentially leading to a more profound and durable therapeutic effect.
Figure 1: Simplified TYK2 Signaling Pathway.
This compound: A PROTAC Degrader of TYK2
This compound is a heterobifunctional molecule designed to specifically target TYK2 for degradation. It consists of three key components: a ligand that binds to TYK2, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker that connects these two moieties. By simultaneously binding to both TYK2 and CRBN, this compound facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate TYK2, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple TYK2 proteins.
Figure 2: Mechanism of Action of this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through a series of in vitro assays. The following tables summarize the key quantitative data for the compound referred to as "15t" in the scientific literature, which we are designating as this compound for the purpose of this guide.
Table 1: In Vitro Degradation of TYK2 by this compound
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| Jurkat | 0.42 | 95 | 10 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Selectivity Profile of this compound
| Kinase | Binding Affinity (IC₅₀, nM) |
| TYK2 (JH2) | <1 |
| JAK1 (JH2) | >80 |
| JAK1 (JH1) | >10,000 |
| JAK2 (JH1) | >10,000 |
| JAK3 (JH1) | >10,000 |
JH1: Catalytic domain. JH2: Pseudokinase domain.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Western Blot for TYK2 Degradation
Objective: To quantify the degradation of TYK2 protein in cells treated with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (and vehicle control, e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-TYK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium. Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 10 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-TYK2 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the TYK2 signal to the loading control (GAPDH).
Flow Cytometry for STAT Phosphorylation
Objective: To assess the functional consequence of TYK2 degradation on downstream signaling by measuring STAT phosphorylation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
This compound (and vehicle control)
-
Cytokines (e.g., IL-12, IL-6)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT4, anti-pSTAT3
-
Flow cytometer
Procedure:
-
Cell Isolation and Treatment: Isolate PBMCs from healthy donor blood. Pre-treat the cells with this compound or vehicle for a specified time.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12 to assess TYK2-dependent pSTAT4, or IL-6 to assess JAK1/2-dependent pSTAT3) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow intracellular staining.
-
Antibody Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STATs (e.g., pSTAT4, pSTAT3).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T cells) and analyze the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Compare the MFI of pSTAT in this compound-treated cells to vehicle-treated cells to determine the inhibition of STAT phosphorylation.
Figure 3: Experimental Workflow for Characterizing this compound.
Conclusion
This compound exemplifies the potential of PROTAC technology to create highly potent and selective therapeutics. By inducing the degradation of TYK2, this molecule effectively abrogates downstream pro-inflammatory signaling. The data presented in this guide highlight its impressive in vitro profile, characterized by sub-nanomolar degradation potency and excellent selectivity over other JAK family members. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to evaluate and characterize similar targeted protein degraders. As the field of targeted protein degradation continues to evolve, molecules like this compound will undoubtedly play a crucial role in the development of novel treatments for a wide range of diseases.
A Technical Guide to the Biological Targets and Mechanism of Action of a Selective Allosteric TYK2 Inhibitor
Note: Information regarding a specific molecule designated "Tyk2-IN-15" is not available in the public domain. This guide will focus on the well-characterized, first-in-class, selective, allosteric TYK2 inhibitor, Deucravacitinib (BMS-986165) , as a representative example to fulfill the technical requirements of this document.
Audience: Researchers, scientists, and drug development professionals.
Introduction: TYK2 as a Therapeutic Target
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical for signal transduction downstream of cytokine and growth factor receptors.[3][4] TYK2 specifically associates with the receptors for key cytokines implicated in the pathogenesis of numerous immune-mediated inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5][6][7][8][9][10] Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][6][11] This leads to STAT dimerization, nuclear translocation, and the transcription of pro-inflammatory genes.[6][11]
Given its central role in mediating signals for pathogenic cytokines, selective inhibition of TYK2 presents an attractive therapeutic strategy for conditions like psoriasis, psoriatic arthritis, and lupus.[1][6][12][13] The challenge in targeting JAK family members has been achieving selectivity due to the high degree of homology in their ATP-binding active sites (the JH1 or kinase domain).[6] Deucravacitinib represents a novel approach by selectively targeting the regulatory pseudokinase (JH2) domain, enabling a high degree of selectivity for TYK2.[5][14][15][16]
Biological Target Profile of Deucravacitinib
Deucravacitinib is a highly potent and selective inhibitor of TYK2. It achieves its selectivity by binding allosterically to the regulatory pseudokinase (JH2) domain, which is structurally distinct among JAK family members.[5][6][14][15] This mechanism avoids the conserved ATP-binding site in the catalytic (JH1) domain, leading to minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[15][17]
Quantitative Inhibitory Activity
The following table summarizes the inhibitory potency and selectivity of Deucravacitinib against TYK2 and other JAK family kinases from various biochemical and cellular assays.
| Target/Assay | Assay Type | Test System | IC50 / Ki (nM) | Selectivity vs. TYK2 | Reference |
| TYK2 (JH2 Domain) | Probe Displacement / Binding | Purified Recombinant Protein | 0.2 (IC50) | - | [15] |
| TYK2 (JH2 Domain) | Binding Assay | Purified Recombinant Protein | 0.02 (Ki) | - | [18] |
| TYK2-mediated signaling (IL-12/IL-23/IFN-α) | Cellular Signaling | Human Immune Cells (PBMCs, T-cells) | 2 - 19 (IC50) | - | [15] |
| JAK1 | Kinase Binding | Purified Recombinant Protein | >10,000 | >50,000-fold | [15] |
| JAK1-mediated signaling (IL-6) | Cellular Signaling | Human PBMCs | >100-fold vs TYK2 | >100-fold | [15][19] |
| JAK2 | Kinase Binding | Purified Recombinant Protein | >10,000 | >50,000-fold | [15] |
| JAK2-mediated signaling (TPO) | Cellular Signaling | Human Platelets | >2000-fold vs TYK2 | >2000-fold | [15][20] |
| JAK3 | Kinase Binding | Purified Recombinant Protein | >10,000 | >50,000-fold | [15] |
| JAK3-mediated signaling (IL-2) | Cellular Signaling | Human T-cells | >100-fold vs TYK2 | >100-fold | [15][20] |
| BMPR2 (off-target) | Kinase Assay | Purified Recombinant Protein | 193 (IC50) | ~965-fold | [21] |
Mechanism of Action and Signaling Pathway
Deucravacitinib employs a unique allosteric inhibition mechanism.[5][22] It binds to the regulatory pseudokinase (JH2) domain of TYK2.[14][15] This binding event locks the JH2 domain into a conformation that sterically hinders and inhibits the catalytic activity of the adjacent kinase (JH1) domain, trapping the full TYK2 enzyme in an inactive state.[5][14] By preventing TYK2 activation, Deucravacitinib blocks the downstream phosphorylation and activation of STAT proteins that are crucial for transducing signals from IL-12, IL-23, and Type I IFN receptors.[3][5][6][8] This ultimately leads to a reduction in the expression of pro-inflammatory genes and cytokines, such as IL-17 and IL-19.[5][17]
Visualized TYK2 Signaling Pathway and Point of Inhibition
Key Experimental Methodologies
The characterization of a selective TYK2 inhibitor like Deucravacitinib involves a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
Protocol: TYK2 JH2 Domain Ligand Displacement Assay
This biochemical assay quantifies the ability of a test compound to displace a known, labeled ligand from the TYK2 pseudokinase (JH2) domain. It is used to determine binding affinity (Ki) or IC50.
Objective: To measure the binding affinity of test compounds to the isolated TYK2 JH2 domain.
Materials:
-
Purified, recombinant human TYK2 JH2 domain protein.
-
Fluorescently labeled or radiolabeled probe/tracer known to bind the JH2 domain (e.g., JH2 Probe 1).[23]
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds serially diluted in DMSO.
-
384-well microplates (low-volume, non-binding surface).
-
Microplate reader capable of detecting the signal (e.g., fluorescence polarization or radioactivity).[23]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add a fixed concentration of the labeled probe to all wells.
-
Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls for maximum signal and "high concentration unlabeled ligand" controls for minimum signal.
-
Initiate the binding reaction by adding a fixed concentration of the purified TYK2 JH2 protein to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Measure the signal (e.g., fluorescence polarization) on a compatible plate reader.
-
Data Analysis: Convert the signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Phospho-STAT Flow Cytometry Assay
This cell-based functional assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within specific immune cell populations.
Objective: To determine the functional potency (IC50) of a test compound in blocking TYK2-dependent signaling in a physiologically relevant system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Jurkat T-cells).[19]
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS).
-
Cytokine Stimulant: IL-12 or IFN-α for TYK2-dependent signaling.[19][20]
-
Test compounds serially diluted in DMSO.
-
Fixation/Permeabilization Buffers (e.g., Cytofix/Cytoperm buffers).
-
Fluorochrome-conjugated antibodies: Anti-CD4 (for T-cell gating), Anti-phospho-STAT4 (for IL-12 pathway), Anti-phospho-STAT1 (for IFN-α pathway).[19]
-
Flow Cytometer.
Procedure:
-
Plate cells (e.g., 2x10^5 PBMCs/well) in a 96-well U-bottom plate.
-
Add serially diluted test compound to the cells and pre-incubate for 1-2 hours at 37°C.
-
Add the cytokine stimulant (e.g., IL-12 at a final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
Stop the stimulation by immediately fixing the cells with a fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer.
-
Add the antibody cocktail (e.g., anti-CD4 and anti-pSTAT4) and incubate for 30-60 minutes in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition. Calculate percent inhibition relative to stimulated and unstimulated controls and plot against compound concentration to determine the IC50.
Visualized Experimental Workflow: Phospho-STAT Assay
Conclusion
Deucravacitinib serves as a paradigm for a new class of kinase inhibitors that achieve superior selectivity through an allosteric mechanism. By binding to the regulatory JH2 domain, it effectively and potently inhibits TYK2-mediated signaling pathways crucial to the pathogenesis of several immune-mediated diseases.[5][6][15] This mechanism avoids the broad activity against other JAK family members that is often associated with ATP-competitive inhibitors, potentially leading to an improved safety profile.[12][16] The methodologies described herein—spanning biochemical binding assays to complex cellular functional readouts—are essential for the discovery and characterization of such highly selective therapeutic agents.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 7. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 15. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 18. selleckchem.com [selleckchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. skin.dermsquared.com [skin.dermsquared.com]
- 21. drughunter.com [drughunter.com]
- 22. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 23. bpsbioscience.com [bpsbioscience.com]
Tyk2-IN-15: A Technical Guide to its Role in Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling.[1][2][3] Tyk2 plays a pivotal role in the signal transduction of key cytokines involved in both innate and adaptive immunity, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[3][4][5][6] Dysregulation of the Tyk2 signaling pathway is strongly associated with the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[3][6][7] This has positioned Tyk2 as a compelling therapeutic target for the development of novel immunomodulatory agents.
This technical guide provides an in-depth overview of the role of selective Tyk2 inhibitors, exemplified by compounds described in recent literature, in modulating cytokine signaling. While this guide is titled with "Tyk2-IN-15," publicly available information on a compound with this specific designation is limited. Therefore, this document synthesizes data from well-characterized, selective Tyk2 inhibitors to serve as a comprehensive resource on the mechanism and experimental evaluation of this class of molecules. The focus will be on their biochemical and cellular activity, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Mechanism of Action: Targeting Tyk2-Mediated Pathways
Tyk2, in partnership with other JAK family members (JAK1, JAK2, and JAK3), associates with the intracellular domains of cytokine receptors.[5] Upon cytokine binding, the receptor-associated JAKs are activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor chains. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[3][6]
Selective Tyk2 inhibitors are designed to interfere with this signaling cascade. A novel and highly selective approach to Tyk2 inhibition involves targeting the regulatory pseudokinase (JH2) domain, rather than the highly conserved active kinase (JH1) domain.[1][3][8] This allosteric inhibition locks the Tyk2 protein in an inactive conformation, preventing its activation and downstream signaling.[3]
The primary cytokine pathways modulated by selective Tyk2 inhibition are:
-
Type I Interferon (IFN-α/β) Pathway: Type I IFNs signal through a receptor complex associated with Tyk2 and JAK1.[5][9] This pathway is crucial for antiviral responses but is also implicated in the pathophysiology of autoimmune diseases like SLE.[5][9] Selective Tyk2 inhibitors have been shown to preferentially block type I IFN signaling.[10][11]
-
IL-12 Pathway: The IL-12 receptor is associated with Tyk2 and JAK2, and its activation leads to the phosphorylation of STAT4.[5][6] This pathway is central to the differentiation of T helper 1 (Th1) cells, which are key drivers of inflammation in various autoimmune conditions.[4][6]
-
IL-23 Pathway: The IL-23 receptor also utilizes Tyk2 and JAK2 for signal transduction, primarily activating STAT3.[5][6] The IL-23/Th17 axis is a critical pathogenic pathway in several autoimmune diseases, including psoriasis and IBD.[4][6][12]
By selectively inhibiting Tyk2, these compounds can potently and specifically block the signaling of these key pro-inflammatory cytokines while sparing other cytokine pathways that are dependent on different JAK combinations.
Quantitative Data: In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of representative selective Tyk2 inhibitors from published studies.
Table 1: Biochemical Inhibition of Tyk2 and Other JAK Kinases
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | Tyk2 JH2 | Binding Assay | 0.3 | [13] |
| JAK1 JH2 | Binding Assay | 1.8 | [13] | |
| Compound 15t | Tyk2 JH2 | HTRF Binding Assay | 1.2 | [13] |
| JAK1 JH2 | HTRF Binding Assay | >100 | [13] | |
| TYK2 JH1 | Biochemical Assay | >10,000 | [13] | |
| JAK1 JH1 | Biochemical Assay | >10,000 | [13] | |
| JAK2 JH1 | Biochemical Assay | >10,000 | [13] | |
| JAK3 JH1 | Biochemical Assay | >10,000 | [13] | |
| Cmpd-A | Tyk2 | Cellular pSTAT5 (IFNα) | 6.4 | [14] |
| JAK1 | Cellular pSTAT3 (IL-6) | >10,000 | [14] | |
| JAK2 | Cellular pSTAT5 (GM-CSF) | >10,000 | [14] | |
| Cmpd-B | Tyk2 | Cellular pSTAT5 (IFNα) | 2.9 | [14] |
| JAK1 | Cellular pSTAT3 (IL-6) | >10,000 | [14] | |
| JAK2 | Cellular pSTAT5 (GM-CSF) | >10,000 | [14] |
Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation
| Compound | Cell Type | Cytokine Stimulus (Pathway) | Downstream Readout | IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | PBMC | IL-12 (Tyk2/JAK2) | pSTAT4 | 7.4 | [13] |
| PBMC | IL-6 (JAK1/JAK2) | pSTAT3 | 405 | [13] | |
| Compound 15t | PBMC | IL-12 (Tyk2/JAK2) | pSTAT4 | 8.6 | [13] |
| PBMC | IL-6 (JAK1/JAK2) | pSTAT3 | >10,000 | [13] | |
| Cmpd-A | iAstrocytes | IFNα (Tyk2/JAK1) | pY1054 Tyk2 | 5.1 | [14] |
| iAstrocytes | IFNα (Tyk2/JAK1) | pSTAT5 | 6.4 | [14] | |
| iAstrocytes | IFNα (Tyk2/JAK1) | pSTAT3 | 8.0 | [14] | |
| iMicroglia | IFNα (Tyk2/JAK1) | pSTAT5 | 2.9 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key assays used to characterize Tyk2 inhibitors.
Biochemical Kinase Assays
1. Z'-LYTE™ Kinase Assay
-
Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. It is a fluorescence-based assay that relies on the differential sensitivity of the phosphorylated and non-phosphorylated peptides to a development reagent containing a protease.
-
Protocol:
-
Serially diluted test compounds (in 1% final DMSO concentration) are added to a 384-well plate.
-
A kinase reaction mixture containing the Tyk2 enzyme, ATP, and a Z'-LYTE™ peptide substrate is added to the wells.
-
The reaction is incubated for 1 hour at room temperature.
-
A development solution is added, and the plate is incubated for another hour at room temperature.
-
The fluorescence is read on a microplate reader. The ratio of emission signals is used to calculate the percent phosphorylation.[8]
-
2. LanthaScreen® Eu Kinase Binding Assay
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase. It utilizes a europium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site.
-
Protocol:
-
Test compounds are serially diluted and added to the assay plate.
-
A mixture of the Tyk2 kinase and a europium-labeled anti-tag antibody is added.
-
A fluorescently labeled kinase tracer is added to initiate the binding reaction.
-
The plate is incubated for 1 hour at room temperature.
-
The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.[15]
-
Cellular Assays
1. Phospho-STAT Flow Cytometry Assay
-
Principle: This assay quantifies the level of phosphorylated STAT proteins within specific cell populations in response to cytokine stimulation.
-
Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood are pre-incubated with serially diluted test compounds.
-
The cells are then stimulated with a specific cytokine (e.g., IL-12 to assess the Tyk2/JAK2 pathway, or IL-6 to assess the JAK1/JAK2 pathway).
-
The stimulation is stopped by fixing the cells with a formaldehyde-based buffer.
-
The cells are permeabilized with a methanol-based buffer to allow intracellular staining.
-
The cells are stained with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like CD4+ T cells) and an antibody against the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4).
-
The fluorescence of individual cells is measured by flow cytometry. The IC50 is determined by the concentration of the compound that causes a 50% reduction in the phosphorylation of the target STAT protein.[13]
-
2. AlphaLISA® for Phospho-STAT Detection
-
Principle: This is a bead-based immunoassay that does not require washing steps, making it suitable for high-throughput screening. It measures the level of a specific phosphorylated protein in cell lysates.
-
Protocol:
-
A human T-cell line (e.g., Kit225) is seeded in a 384-well plate.
-
The cells are treated with serially diluted compounds for 1 hour.
-
The cells are then stimulated with a cytokine (e.g., IFNα) for a short period (e.g., 15 minutes).
-
The cells are lysed, and the lysate is transferred to an assay plate.
-
AlphaLISA® acceptor beads conjugated to an antibody against the target protein (e.g., STAT1) and donor beads conjugated to an antibody against the phosphorylated residue are added.
-
In the presence of the phosphorylated target protein, the beads are brought into proximity, and upon laser excitation of the donor beads, a chemiluminescent signal is generated from the acceptor beads. The signal is measured on a plate reader.[8]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Tyk2-mediated cytokine signaling pathways inhibited by a selective Tyk2 inhibitor.
Experimental Workflow
Caption: General experimental workflow for the characterization of a Tyk2 inhibitor.
Conclusion
Selective inhibition of Tyk2 represents a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases. By specifically targeting the signaling of key pro-inflammatory cytokines such as type I IFNs, IL-12, and IL-23, Tyk2 inhibitors offer the potential for potent immunomodulation with an improved safety profile compared to broader-acting immunosuppressants. The allosteric inhibition of the Tyk2 pseudokinase domain is a particularly innovative approach that has yielded highly selective molecules. The experimental protocols and data presented in this guide provide a framework for the continued research and development of this important class of therapeutic agents. As our understanding of the nuanced roles of JAK-STAT signaling in immunity and disease continues to evolve, so too will the opportunities for the development of next-generation Tyk2 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Janus Kinase Inhibition Preserves Interferon-Λ-mediated Antiviral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
Unraveling the Scaffolding Function of Tyk2 with the Selective Degrader Tyk2-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a dual role in cytokine signaling. Beyond its well-established catalytic activity, Tyk2 performs a critical, non-catalytic scaffolding function essential for the proper cell surface expression and stability of certain cytokine receptors.[1][2] This scaffolding role is independent of its kinase function and represents a key aspect of its biological activity. Understanding and targeting this function offers a novel therapeutic avenue for various autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the scaffolding function of Tyk2 and introduces Tyk2-IN-15, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader, as a tool to investigate and therapeutically target this non-enzymatic role.
The Scaffolding Function of Tyk2
The scaffolding function of Tyk2 is most prominently characterized in the context of the type I interferon (IFN) receptor subunit, IFNAR1. Tyk2 is essential for the stable cell surface expression of IFNAR1.[1][3][4] In the absence of Tyk2, mature IFNAR1 is weakly expressed on the cell surface and is instead localized to a perinuclear endosomal compartment.[3][4] Tyk2 achieves this by slowing down the degradation of IFNAR1, partly by inhibiting its endocytosis.[1][3] This function is crucial for maintaining cellular responsiveness to type I interferons. Evidence also suggests a similar scaffolding role for Tyk2 in the surface expression of the IL-10 receptor subunit, IL-10R2.[1][2]
Distinguishing the scaffolding from the catalytic function is critical for designing selective therapeutics. While kinase inhibitors can block the signaling cascade, they may not affect the structural integrity of the receptor complex maintained by the scaffolding function. Conversely, degrading the entire Tyk2 protein offers a strategy to disrupt both its catalytic and non-catalytic roles.
This compound: A Selective Tyk2 Degrader
This compound (referred to as compound 15t in key literature) is a first-in-class, highly potent, and selective Tyk2 degrader.[5][6] As a PROTAC, it recruits the E3 ubiquitin ligase Cereblon (CRBN) to Tyk2, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This degradation-based mechanism of action makes this compound a powerful tool to study the consequences of complete Tyk2 protein loss, thereby simultaneously ablating both its catalytic and scaffolding functions.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and degradation efficiency.
| Parameter | Value | Assay | Cell Line | Reference |
| DC₅₀ (Tyk2 Degradation) | 0.42 nM | Western Blot | Jurkat | [5] |
| Dₘₐₓ (Tyk2 Degradation) | >95% | Western Blot | Jurkat | [5] |
| Caption: Degradation potency of this compound. |
| Kinase | IC₅₀ (Binding Affinity) | Selectivity over Tyk2-JH2 | Assay | Reference |
| Tyk2-JH2 | - | - | HTRF | [5] |
| Tyk2-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |
| JAK1-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |
| JAK2-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |
| JAK3-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |
| JAK1-JH2 | >80-fold selective for Tyk2-JH2 | >80-fold | HTRF | [5] |
| Caption: Selectivity profile of this compound for JAK family members. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and the experimental approaches to study them is crucial for a comprehensive understanding.
Caption: Tyk2-mediated cytokine signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments to investigate the scaffolding function of Tyk2 and the effects of this compound.
Co-Immunoprecipitation (Co-IP) to Assess Tyk2-Receptor Interaction
This protocol is designed to determine the physical interaction between Tyk2 and its associated receptor subunits (e.g., IFNAR1).
a. Cell Lysis:
-
Culture cells (e.g., HEK293T cells transiently expressing tagged Tyk2 and IFNAR1, or a cell line endogenously expressing these proteins) to ~80-90% confluency.
-
Treat cells with this compound or DMSO (vehicle control) for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.[7]
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-FLAG for FLAG-tagged IFNAR1) overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-Tyk2) and the "bait" protein (e.g., anti-FLAG).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Flow Cytometry to Quantify Cell Surface Receptor Expression
This protocol measures the levels of IFNAR1 on the cell surface following treatment with this compound.
a. Cell Treatment:
-
Plate cells (e.g., human cell line like U-2 OS) and allow them to adhere.
-
Treat cells with varying concentrations of this compound or DMSO for a specified duration.
b. Antibody Staining:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Incubate cells with a primary antibody targeting an extracellular epitope of IFNAR1 for 30-60 minutes on ice.
-
Wash cells twice with FACS buffer.
-
Incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
c. Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the IFNAR1 signal in the treated versus control cells to quantify changes in surface expression.
Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Protein-Protein Interaction
BRET is a powerful technique to measure protein-protein interactions in living cells in real-time.[8][9]
a. Plasmid Construction and Transfection:
-
Construct expression vectors where Tyk2 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and IFNAR1 is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[10]
-
Co-transfect these constructs into a suitable cell line (e.g., HEK293T).
b. BRET Assay:
-
48 hours post-transfection, harvest and resuspend the cells.
-
Distribute the cell suspension into a 96-well white microplate.
-
Add the luciferase substrate (e.g., coelenterazine h).[11]
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a plate reader equipped for BRET measurements.
c. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
To test the effect of this compound, pre-incubate the transfected cells with the compound before adding the substrate and measure the change in the BRET ratio over time, which would be expected to decrease as Tyk2 is degraded.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.[12][13]
a. Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
After incubation, heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).[14]
-
Rapidly cool the samples on ice.
b. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Collect the supernatant.
c. Analysis:
-
Analyze the amount of soluble Tyk2 in the supernatant at each temperature point by Western blot or ELISA.
-
Binding of this compound to Tyk2 is expected to induce a shift in its thermal denaturation curve, indicating target engagement.
Conclusion
The scaffolding function of Tyk2 is a critical, non-catalytic role that ensures the proper cell surface localization and stability of key cytokine receptors. The development of potent and selective Tyk2 degraders like this compound provides a novel and powerful approach to dissect and target this function. By inducing the complete removal of the Tyk2 protein, such degraders overcome the limitations of traditional kinase inhibitors, which only block catalytic activity. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the intricate biology of Tyk2's scaffolding function and to evaluate the therapeutic potential of targeted protein degradation in immune-mediated diseases. Further studies utilizing these methodologies will be instrumental in fully elucidating the downstream consequences of disrupting Tyk2's scaffolding role and in advancing the development of next-generation immunomodulatory therapies.
References
- 1. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvucameras.com [nuvucameras.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-15: A Technical Guide for Investigating Autoimmune Disease Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tyk2-IN-15, a selective inhibitor of Tyrosine Kinase 2 (Tyk2), for the study of autoimmune disease pathways. This document details the mechanism of action of Tyk2, the role of the Tyk2 signaling pathway in autoimmunity, and the utility of this compound as a research tool. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.
Introduction to Tyk2 and its Role in Autoimmune Diseases
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] Tyk2 associates with the intracellular domains of cytokine receptors and, upon cytokine binding, mediates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.
Dysregulated Tyk2 signaling is associated with a variety of autoimmune disorders, including psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease.[2][3] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against several autoimmune conditions, highlighting its importance as a therapeutic target.[3]
Tyk2 is a key component in the signaling cascades of:
-
Interleukin-23 (IL-23): A critical cytokine in the differentiation and maintenance of Th17 cells, which are major drivers of autoimmune inflammation.
-
Interleukin-12 (IL-12): Essential for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ).
-
Type I Interferons (IFN-α/β): A family of cytokines with pleiotropic effects on the immune system, and their overproduction is a hallmark of diseases like SLE.
By inhibiting Tyk2, it is possible to modulate the downstream effects of these pro-inflammatory cytokines, making Tyk2 inhibitors valuable tools for both basic research and drug development in the field of autoimmunity.
This compound: A Selective Tyk2 Inhibitor
This compound is a potent and selective inhibitor of Tyk2. It targets the pseudokinase (JH2) domain of Tyk2, a regulatory domain that is structurally distinct from the highly conserved active kinase (JH1) domain found in all JAK family members. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other JAKs (JAK1, JAK2, and JAK3), which is a desirable feature to minimize off-target effects.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay | IC50 | Reference |
| This compound (Compound 97) | Tyk2-JH2 | Biochemical Assay | ≤ 10 nM | [2][4][5][6][7] |
Signaling Pathways
The following diagrams illustrate the Tyk2-mediated signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of Tyk2 inhibitors like this compound.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant Tyk2 enzyme
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add kinase buffer, substrate, and ATP to the wells of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the recombinant Tyk2 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1)
-
This compound (or other test compounds)
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3 for T cells) and phosphorylated STAT (e.g., anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Compound Incubation: Aliquot whole blood or PBMCs into tubes. Add serial dilutions of this compound or vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Lysis: Immediately stop the stimulation by adding fixation buffer to lyse red blood cells and fix the white blood cells. Incubate at 37°C for 10-15 minutes.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and then stain with the fluorochrome-conjugated antibodies against the cell surface marker and intracellular phospho-STAT. Incubate in the dark at room temperature for 30-60 minutes.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD3+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Calculate the percent inhibition of STAT phosphorylation at each compound concentration relative to the stimulated vehicle control. Determine the IC50 value using a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a Tyk2 inhibitor.
Conclusion
This compound is a valuable chemical probe for elucidating the role of Tyk2 in autoimmune and inflammatory disease models. Its selectivity for Tyk2 allows for the precise dissection of the signaling pathways mediated by IL-23, IL-12, and Type I IFNs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to characterize the biochemical and cellular activity of this compound and other novel Tyk2 inhibitors, ultimately advancing the development of new therapies for autoimmune diseases.
References
Tyk2-IN-15: A Technical Guide to its Mechanism and Impact on the JAK-STAT Pathway
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a spectrum of immune-mediated inflammatory diseases.[1] Dysregulation of the Tyk2-dependent signaling cascade is a key driver in the pathogenesis of conditions such as psoriasis, lupus, and inflammatory bowel disease.[1] Consequently, Tyk2 has emerged as a compelling therapeutic target for the development of novel immunomodulatory agents. This technical guide provides a comprehensive overview of a novel Tyk2-targeting compound, likely referred to by the user as Tyk2-IN-15, which based on current scientific literature is identified as compound 15t , a potent and selective Tyk2 degrader.[2][3] This document will delve into its unique mechanism of action, its effects on the JAK-STAT pathway, and the experimental methodologies used to characterize its activity.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate cellular processes such as proliferation, differentiation, and immune responses.[4] The pathway is initiated by the binding of a ligand to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs, including Tyk2.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4]
Tyk2 plays a crucial role in the signaling of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[4] It typically forms heterodimers with other JAK family members, such as JAK1 and JAK2, to mediate these diverse downstream effects.[4]
dot
Figure 1: The canonical JAK-STAT signaling pathway.
This compound (Compound 15t): Mechanism of Action
Unlike traditional kinase inhibitors that block the ATP-binding site of the catalytic domain, compound 15t is a proteolysis-targeting chimera (PROTAC).[2][3] PROTACs are bifunctional molecules that induce the degradation of a target protein. Compound 15t is designed to simultaneously bind to the pseudokinase (JH2) domain of Tyk2 and an E3 ubiquitin ligase, Cereblon (CRBN).[2] This proximity induces the ubiquitination of Tyk2, marking it for degradation by the proteasome.[2] This degradation-based mechanism offers a distinct advantage over simple inhibition, as it removes the entire Tyk2 protein, including its scaffolding functions, potentially leading to a more profound and sustained downstream effect.[3]
dot
Figure 2: Mechanism of action of this compound (15t) as a PROTAC degrader.
Quantitative Data Summary
The following tables summarize the key quantitative data for compound 15t, demonstrating its potency and selectivity.
Table 1: Degradation Potency of Compound 15t
| Parameter | Cell Line | Value |
| DC50 | Jurkat | 0.42 nM[2][3] |
| Dmax | Jurkat | 95%[2][3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Biochemical and Cellular Selectivity of Compound 15t
| Assay | Target/Pathway | IC50 or DC50 (nM) |
| Biochemical Binding Assay | ||
| Tyk2 JH2 | 1.2[2] | |
| JAK1 JH2 | >100[2] | |
| TYK2, JAK1, JAK2, JAK3 JH1 | >10,000[2] | |
| Cellular Degradation Assay | ||
| Tyk2 Degradation (Jurkat) | 0.42[2] | |
| Cellular Functional Assays (PBMCs) | ||
| IL-12 (Tyk2 p-STAT4) | 8.6[2] | |
| IL-6 (JAK1/JAK2 p-STAT3) | >10,000[2] |
IC50: Half-maximal inhibitory concentration. JH1: Catalytic domain. JH2: Pseudokinase domain.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Jurkat cells were cultured to an appropriate density and treated with varying concentrations of compound 15t (e.g., 1, 10, and 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 4 hours).[2]
-
Cell Lysis: Cells were harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for Tyk2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
dot
Figure 3: Experimental workflow for Western Blot analysis.
Flow Cytometry (FACS) for Phosphorylated STAT
-
Cell Isolation and Stimulation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood. For Tyk2-dependent signaling, PBMCs were stimulated with IL-12. For JAK1/2-dependent signaling, they were stimulated with IL-6.[2] This was performed in the presence of varying concentrations of compound 15t.[2]
-
Cell Surface Staining: Cells were stained with fluorescently conjugated antibodies against cell surface markers to identify specific T-cell populations (e.g., CD3+ or CD4+).[2]
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Permeabilized cells were stained with a fluorescently conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., p-STAT4 for IL-12 stimulation or p-STAT3 for IL-6 stimulation).[2]
-
Data Acquisition and Analysis: The fluorescence intensity of individual cells was measured using a flow cytometer. The data was analyzed to determine the percentage of p-STAT positive cells in the target T-cell population.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
-
Assay Principle: This assay measures the displacement of a fluorophore-labeled probe from the JH2 domain of Tyk2 by a test compound.
-
Assay Components: The assay includes the recombinant JH2 domain of Tyk2, a fluorophore-labeled probe that binds to the JH2 domain, and an acceptor molecule that generates a FRET signal when in proximity to the donor fluorophore on the probe.
-
Procedure: The assay components were incubated with varying concentrations of compound 15t.
-
Detection: The HTRF signal was measured using a plate reader. A decrease in the HTRF signal indicates displacement of the probe by the test compound.
-
Data Analysis: The IC50 value was calculated from the dose-response curve.
In Vivo Murine Psoriasis Model
-
Animal Model: A psoriasis-like skin inflammation was induced in mice, for example, by the topical application of imiquimod (IMQ).[2]
-
Treatment: Mice were treated with compound 15t (e.g., via intraperitoneal injection) or a vehicle control.[2]
-
Disease Severity Assessment: The severity of the skin inflammation was assessed daily using a scoring system such as the Psoriasis Area and Severity Index (PASI).[2]
-
Histological Analysis: At the end of the study, skin samples were collected for histological analysis (e.g., H&E staining) to evaluate epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, IFN-α) in serum and skin tissue were measured by ELISA.[2]
Conclusion
Compound 15t, a potent and selective Tyk2 degrader, represents a novel therapeutic strategy for targeting the JAK-STAT pathway in immune-mediated diseases. Its unique mechanism of action, which involves the proteasomal degradation of Tyk2, offers the potential for a more profound and durable therapeutic effect compared to traditional kinase inhibitors. The extensive in vitro and in vivo characterization of this compound provides a strong rationale for its further development as a treatment for conditions driven by aberrant Tyk2 signaling. This technical guide has provided a comprehensive overview of the current understanding of this promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Tyk2-IN-15
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro characterization of Tyk2-IN-15, a putative inhibitor of Tyrosine Kinase 2 (Tyk2). The provided methodologies cover both biochemical and cellular assays to determine the potency and mechanism of action of the compound.
Introduction to Tyk2
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.[1][2] Upon cytokine binding to their receptors, Tyk2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to the transcription of target genes involved in inflammation and immune responses.[3] Dysregulation of the Tyk2 signaling pathway is associated with various autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][4][5] Consequently, selective inhibition of Tyk2 is a promising therapeutic strategy for these conditions.[2][6]
Recent advancements in Tyk2 inhibitor development have focused on allosteric inhibitors that target the pseudokinase (JH2) domain. This approach offers greater selectivity over other JAK family members, which share a highly conserved ATP-binding site in their catalytic (JH1) domains.[2][6] This document outlines protocols to assess this compound, assuming a potential allosteric mechanism of action.
Data Presentation
Table 1: Summary of In Vitro Assay Formats for this compound Evaluation
| Assay Type | Assay Principle | Measures | Key Reagents | Typical Readout |
| Biochemical Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Binding affinity (IC50, Kd) of this compound to the Tyk2 JH2 pseudokinase domain. | Recombinant Tyk2 JH2 protein, fluorescently labeled tracer, Europium-labeled antibody. | TR-FRET Ratio |
| Biochemical Kinase Assay | ADP-Glo™ Kinase Assay | Direct measurement of Tyk2 catalytic activity by quantifying ADP production. | Recombinant full-length Tyk2 enzyme, IRS1-tide substrate, ATP. | Luminescence |
| Cellular Phospho-STAT Assay | Flow Cytometry | Inhibition of cytokine-induced STAT phosphorylation in a cellular context. | Human PBMCs or specific cell line (e.g., Kit225), Cytokine (e.g., IL-12, IFN-α), Fluorochrome-conjugated phospho-STAT antibodies. | Median Fluorescence Intensity (MFI) |
Experimental Protocols
Protocol 1: TR-FRET Based Biochemical Binding Assay for Tyk2 JH2 Domain
This protocol describes a competitive binding assay to determine the affinity of this compound for the Tyk2 JH2 pseudokinase domain using a LanthaScreen® Eu Kinase Binding Assay format.
Materials:
-
Recombinant Human Tyk2 JH2 Domain
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (and control compounds) dissolved in 100% DMSO
-
384-well low-volume white plates
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H2O.
-
Prepare a 3X compound solution by serially diluting this compound in 1X Kinase Buffer. A 10-point, 4-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.
-
Prepare a 3X Kinase/Antibody solution by mixing the Tyk2 JH2 domain and Eu-anti-GST antibody in 1X Kinase Buffer.
-
Prepare a 3X Tracer solution in 1X Kinase Buffer. The optimal tracer concentration should be experimentally determined but is often near its Kd for the kinase.
-
-
Assay Protocol:
-
Add 5 µL of the 3X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody solution to each well.
-
Add 5 µL of the 3X Tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Protocol 2: Cellular Assay for Inhibition of IL-12-induced STAT4 Phosphorylation
This protocol outlines a method to assess the functional activity of this compound in primary human immune cells by measuring the inhibition of Tyk2-dependent STAT4 phosphorylation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum
-
Recombinant Human IL-12
-
This compound (and control compounds) dissolved in 100% DMSO
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD4, and anti-phospho-STAT4 (pY693)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Treatment and Stimulation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium and add to the cells. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding recombinant human IL-12 to a final concentration of 10-20 ng/mL. Leave some wells unstimulated as a negative control.
-
Incubate for an additional 15-20 minutes at 37°C.
-
-
Staining and Flow Cytometry:
-
Stop the stimulation by adding a fixation buffer.
-
Permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with fluorochrome-conjugated anti-CD4 and anti-phospho-STAT4 antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, collecting events for at least 10,000 CD4+ T cells.
-
-
Data Analysis:
-
Gate on the CD4+ T cell population.
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT4 signal for each condition.
-
Normalize the data to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Tyk2 signaling pathway upon cytokine stimulation.
Caption: Workflow for the this compound TR-FRET binding assay.
References
- 1. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pnas.org [pnas.org]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyk2-IN-15 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are pivotal in both innate and adaptive immunity. Dysregulation of the Tyk2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Tyk2-IN-15 is a selective inhibitor of Tyk2, targeting its pseudokinase (JH2) domain. These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the potency and selectivity of this compound.
Mechanism of Action of Tyk2
Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, leading to the activation of Tyk2 and its associated JAK partner (e.g., JAK1 or JAK2). The activated JAKs then phosphorylate each other and specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound selectively binds to the JH2 regulatory domain of Tyk2, allosterically inhibiting its kinase activity and downstream signaling.
Data Presentation
Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 |
| This compound | Tyk2-JH2 | Biochemical | ≤ 10 nM[1][2] |
Cellular Potency of Selected Tyk2 Inhibitors (for comparison)
| Compound | Cell-Based Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
| Deucravacitinib | pSTAT4 Inhibition | Human PBMC (CD4+ T cells) | IL-12 | pSTAT4 | 7.4[2] |
| Deucravacitinib | pSTAT3 Inhibition | Human PBMC (CD3+ T cells) | IL-6 | pSTAT3 | 405[2] |
| NDI-031407 | pSTAT4 Inhibition | Human PBMCs | IL-12 | pSTAT4 | ~10[3] |
| NDI-031407 | IFNγ Production | NK92 cells | IL-12 | IFNγ | ~10[3] |
| PF-06673518 | pSTAT4 Inhibition | Human Leukocytes | IL-12 | pSTAT4 | 64 |
| Tofacitinib | pSTAT4 Inhibition | Human Leukocytes | IL-12 | pSTAT4 | 145 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tyk2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for a this compound Cell-Based Assay.
Experimental Protocols
Protocol 1: Inhibition of IL-12-induced STAT4 Phosphorylation in Human PBMCs
This protocol is designed to assess the potency of this compound in inhibiting the Tyk2-dependent phosphorylation of STAT4 in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IL-12
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-STAT4 (pY693) Antibody (e.g., PE-conjugated)
-
CD4 Antibody (e.g., FITC-conjugated)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Thaw and culture human PBMCs in RPMI-1640 complete medium.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO and then further dilute in serum-free RPMI-1640. The final DMSO concentration should be ≤ 0.1%.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cytokine Stimulation:
-
Prepare a solution of recombinant human IL-12 in serum-free RPMI-1640 at a concentration that induces a submaximal STAT4 phosphorylation (e.g., 10 ng/mL, to be optimized).
-
Add 10 µL of the IL-12 solution to the stimulated wells. Add 10 µL of medium to the unstimulated control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Staining and Flow Cytometry:
-
Stop the stimulation by adding 1 mL of cold PBS to each well.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.
-
Wash the cells with perm/wash buffer.
-
Stain the cells with anti-pSTAT4 and anti-CD4 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in PBS.
-
Acquire the data on a flow cytometer, gating on the CD4+ T cell population.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of pSTAT4 in the CD4+ T cell population for each condition.
-
Normalize the data to the vehicle control (100% activity) and unstimulated control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Inhibition of IFN-α-induced STAT1 Phosphorylation in Jurkat Cells
This protocol outlines a method to evaluate the effect of this compound on Type I interferon signaling by measuring the phosphorylation of STAT1 in the Jurkat T cell line.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IFN-α
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-pSTAT1 (pY701), anti-STAT1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound and pre-treat the cells for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with IFN-α (e.g., 1000 U/mL, to be optimized) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT1, total STAT1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT1 and total STAT1.
-
Normalize the pSTAT1 signal to the total STAT1 signal for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
These application notes provide a framework for the cell-based evaluation of the Tyk2 inhibitor, this compound. The provided protocols for assessing the inhibition of cytokine-induced STAT phosphorylation are robust methods for determining the cellular potency and selectivity of this compound. Researchers can adapt these protocols to other relevant cell lines and cytokine stimulation conditions to further characterize the pharmacological profile of this compound. The inclusion of comparative data for other Tyk2 inhibitors allows for the contextualization of the obtained results.
References
Application Notes and Protocols for In Vivo Psoriasis Models: Evaluating Tyk2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin. The pathogenesis is significantly driven by cytokine signaling pathways, with the Interleukin-23 (IL-23)/T helper 17 (Th17) axis playing a central role. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator in the signaling cascade of several pro-inflammatory cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[1][2][3][4] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for psoriasis.[1][5]
Tyk2-IN-15 is a selective inhibitor of the TYK2 pseudokinase (JH2) domain with a reported IC50 of ≤ 10 nM.[3][6][7][8] These application notes provide detailed experimental designs and protocols for evaluating the in vivo efficacy of this compound, or similar selective TYK2 inhibitors, using two well-established murine models of psoriasis-like skin inflammation: the Imiquimod (IMQ)-induced model and the IL-23-induced model.
Note: As specific in vivo dosing and efficacy data for this compound are not publicly available, the following protocols and data tables are based on established methodologies for other potent and selective TYK2 inhibitors, such as Deucravacitinib (BMS-986165), to provide a representative experimental framework.[5][9]
TYK2 Signaling Pathway in Psoriasis
TYK2 is critical for transducing signals from cytokine receptors. In psoriasis, cytokines like IL-23 and IL-12 bind to their receptors on immune cells (e.g., T cells, dendritic cells), leading to the activation of TYK2 and its partner JAKs. This initiates a downstream phosphorylation cascade, primarily involving Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cell proliferation.[2][3] By selectively blocking TYK2, this compound is expected to disrupt these pro-inflammatory signals.[3][6]
Caption: TYK2 signaling pathway in psoriasis pathogenesis.
In Vivo Psoriasis Models: Experimental Protocols
Two primary models are recommended for assessing the efficacy of this compound: the imiquimod (IMQ)-induced model, which recapitulates many features of plaque psoriasis through Toll-like receptor 7/8 activation, and the IL-23 injection model, which directly triggers the key pathogenic cytokine axis.[10][11]
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Model
This is a robust and widely used model that induces a Th17-dominant inflammatory response, resulting in skin changes like erythema, scaling, and epidermal thickening (acanthosis) that mimic human psoriasis.[12][13]
Experimental Workflow: IMQ Model
Caption: Workflow for the imiquimod-induced psoriasis model.
Detailed Protocol:
-
Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old. House in specific pathogen-free conditions.
-
Acclimatization & Preparation: Allow mice to acclimatize for at least one week. Two days before induction, shave a 2 cm x 2 cm area on the dorsal skin.
-
Induction: On Day 0, apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved dorsal skin. Repeat this application daily for 6 consecutive days (Day 0 to Day 5).
-
This compound Administration:
-
Prophylactic Regimen: Begin treatment on Day 0, prior to the first IMQ application.
-
Therapeutic Regimen: Begin treatment on Day 2, after disease signs have appeared.
-
Route of Administration (Example based on other TYK2 inhibitors):
-
Topical: Apply a 1.5% formulation of this compound in a suitable vehicle (e.g., ointment base) to the inflamed area daily (e.g., 100 mg of ointment).[9]
-
Oral Gavage: Administer this compound in a vehicle like 0.5% methylcellulose. A dose of 50 mg/kg, administered twice daily, has been effective for similar inhibitors.[2]
-
Intraperitoneal (IP) Injection: Administer this compound dissolved in an appropriate vehicle.
-
-
-
Monitoring and Scoring:
-
Record body weight daily.
-
Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness independently on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (0-12) represents the overall disease severity.
-
Measure dorsal skin fold thickness or ear thickness daily using a digital caliper.
-
-
Terminal Analysis (Day 6):
-
Euthanize mice and collect the treated dorsal skin.
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) to measure epidermal thickness (acanthosis).
-
Biomarker Analysis: Snap-freeze a portion of the skin in liquid nitrogen for subsequent analysis of cytokine mRNA (e.g., Il17a, Il22, Il23a) by qPCR or protein levels by ELISA.
-
IL-23-Induced Ear Inflammation Model
This model is highly specific to the IL-23/IL-17 pathway, which is central to psoriasis and directly targeted by TYK2 inhibition. It is a rapid model, ideal for pharmacodynamic and initial efficacy screening.[1][14]
Experimental Workflow: IL-23 Model
Caption: Workflow for the IL-23-induced psoriasis model.
Detailed Protocol:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: On Day 0, inject recombinant murine IL-23 (e.g., 0.5-1.0 µg in 20 µL PBS) intradermally into the ear pinna. Repeat injections daily for 4 consecutive days (Day 0 to Day 3). Inject the contralateral ear with PBS as a vehicle control.
-
This compound Administration:
-
Begin treatment on Day 0, typically 1-2 hours before the first IL-23 injection.
-
Route of Administration (Example based on Deucravacitinib):
-
Oral Gavage: Administer this compound twice daily. Doses of 15 mg/kg and 30 mg/kg have proven effective in this model.[5]
-
-
-
Monitoring:
-
Record body weight daily.
-
Measure the thickness of both ears daily using a digital caliper before IL-23 injection. The change in ear thickness is a primary endpoint.
-
-
Terminal Analysis (Day 4):
-
Euthanize mice 2-4 hours after the final treatment dose.
-
Excise the ears and weigh them.
-
Biomarker Analysis: Homogenize the ear tissue for analysis of key cytokine levels (e.g., IL-17A, IL-22) by ELISA or qPCR.
-
Data Presentation: Expected Outcomes
The efficacy of this compound should be evaluated by its ability to reduce the clinical and histological signs of inflammation. Below are tables with representative data based on published results for other selective TYK2 inhibitors.
Table 1: Representative Efficacy Data in IMQ-Induced Psoriasis Model
| Treatment Group | Mean Cumulative PASI Score (Day 6) | Mean Change in Skin Thickness (mm, Day 6) | Mean Epidermal Thickness (µm, H&E) |
| Naive (No Treatment) | 0.0 ± 0.0 | 0.00 ± 0.00 | 15.2 ± 2.1 |
| IMQ + Vehicle | 9.8 ± 1.2 | 0.95 ± 0.15 | 110.5 ± 15.3 |
| IMQ + this compound (Low Dose) | 5.1 ± 0.9 | 0.48 ± 0.08 | 55.7 ± 8.9* |
| IMQ + this compound (High Dose) | 2.5 ± 0.6 | 0.22 ± 0.05 | 28.3 ± 5.4** |
Data are presented as Mean ± SEM. Doses are hypothetical. *p<0.05, **p<0.01 vs. IMQ + Vehicle group.
Table 2: Representative Efficacy Data in IL-23-Induced Psoriasis Model
| Treatment Group | Mean Change in Ear Thickness (mm, Day 4) | Mean Ear Weight (mg, Day 4) | IL-17A in Ear Homogenate (pg/mg tissue) |
| PBS + Vehicle | 0.02 ± 0.01 | 15.5 ± 1.3 | < 10 |
| IL-23 + Vehicle | 0.18 ± 0.03 | 35.1 ± 2.8 | 250.4 ± 45.6 |
| IL-23 + this compound (15 mg/kg) | 0.09 ± 0.02 | 24.6 ± 2.1 | 115.2 ± 28.1* |
| IL-23 + this compound (30 mg/kg) | 0.05 ± 0.01 | 19.8 ± 1.9 | 55.8 ± 15.3** |
Data are presented as Mean ± SEM. Doses are based on published data for Deucravacitinib.[5] *p<0.05, **p<0.01 vs. IL-23 + Vehicle group.
References
- 1. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c.peerview.com [c.peerview.com]
- 12. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of Tyk2-IN-15 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of Tyk2-IN-15, a representative selective Tyrosine Kinase 2 (Tyk2) inhibitor, in murine models via intraperitoneal (IP) injection. This document outlines the mechanism of action of Tyk2, detailed protocols for compound formulation and administration, and methodologies for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies. All procedures are based on established scientific literature and best practices for animal research.
Introduction to this compound
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a crucial role in mediating the signaling of key cytokines involved in both innate and adaptive immunity, such as Type I interferons (IFN-α/β), interleukin (IL)-12, and IL-23.[1][2] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[3][4]
This compound is a representative small molecule inhibitor designed to selectively target Tyk2. By inhibiting Tyk2, it blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory cascade.[1] The high selectivity of inhibitors like this compound for Tyk2 over other JAK family members (JAK1, JAK2, JAK3) is critical for minimizing off-target effects.[5] These notes provide the necessary protocols to investigate the therapeutic potential of this compound in preclinical mouse models.
Mechanism of Action: The Tyk2 Signaling Pathway
Tyk2 associates with the intracellular domains of specific cytokine receptors.[3] Upon cytokine binding, the receptors dimerize, leading to the trans-activation and phosphorylation of Tyk2 and its partner JAKs (e.g., JAK1 or JAK2).[3][6] This activation creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of target inflammatory genes.[1] this compound intervenes by inhibiting the kinase activity of Tyk2, thus halting this signaling cascade.
Quantitative Data: Selectivity Profile
The following table summarizes representative inhibitory concentrations (IC₅₀) for a selective Tyk2 inhibitor, demonstrating its potency and selectivity against other JAK family kinases.
| Target | Assay Type | Representative IC₅₀ (nM) | Selectivity Fold (vs. JAK1/2/3) | Reference |
| Tyk2 | Cellular (pSTAT4) | 18 | - | [7] |
| JAK1 (IL-6) | Cellular (pSTAT3) | >8500 | >472x | [7] |
| JAK1/3 (IL-15) | Cellular (pSTAT5) | 135 | - | [6] |
| JAK2 (GM-CSF) | Cellular (pSTAT5) | >8300 | >461x | [7] |
Materials and Reagents
| Item | Recommended Specifications |
| Test Article | This compound (or other Tyk2 inhibitor) |
| Vehicle Components | Methylcellulose (0.5% w/v), Tween-80 (2% v/v), Sterile Water for Injection |
| Mice | C57BL/6, BALB/c, or other appropriate strain, 6-10 weeks old |
| Syringes | 1 mL tuberculin or insulin syringes |
| Needles | 25-27 gauge |
| Disinfectant | 70% Ethanol wipes |
| Consumables | Sterile microcentrifuge tubes, conical tubes, weighing paper, stir plate, magnetic stir bar |
| Personal Protective Equipment | Lab coat, gloves, safety glasses |
Experimental Protocols
Protocol: Preparation of this compound Formulation
A common vehicle for administering hydrophobic small molecules to rodents is a methylcellulose/Tween-80 suspension.[6][8]
Procedure:
-
Prepare the 0.5% methylcellulose solution in sterile water. This may require heating or stirring overnight for complete dissolution.
-
Add Tween-80 to the methylcellulose solution to a final concentration of 2% (v/v) and mix thoroughly.
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort.
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
Store the final formulation at 4°C and ensure it is thoroughly mixed before each use. Prepare fresh formulation as required by its stability profile.
| Parameter | Recommendation |
| Vehicle | 0.5% Methylcellulose, 2% Tween-80 in sterile water |
| Dose Range | 3 - 100 mg/kg (requires empirical determination via dose-response studies)[6][9] |
| Dosing Volume | < 10 mL/kg (e.g., for a 25g mouse, max volume is 0.25 mL)[10] |
| Administration | Intraperitoneal (IP) |
Protocol: Intraperitoneal (IP) Injection in Mice
This protocol is synthesized from standard operating procedures to ensure animal welfare and accurate compound delivery.[10][11][12]
Procedure:
-
Preparation: Load the syringe with the correct volume of this compound formulation. Use a new sterile syringe and needle for each animal.[11]
-
Restraint: Gently but firmly restrain the mouse using the scruff technique with your non-dominant hand. Secure the tail to prevent body movement.[12]
-
Positioning: Turn the restrained mouse to a supine position (dorsal recumbency) and tilt the head slightly downwards. This allows abdominal organs to move cranially, creating a safer injection space.[12]
-
Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum (typically on the left) and the urinary bladder.[10][11]
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.[11]
-
Insert the needle, bevel facing up, at a 30-45 degree angle to the abdominal wall.[12]
-
Gently aspirate by pulling back on the plunger to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is drawn. If fluid appears, discard the syringe and start over at a new site.[11]
-
Inject the substance with a smooth, steady motion.
-
-
Post-Injection: Withdraw the needle and immediately place the syringe into a sharps container without recapping. Return the mouse to its cage and monitor for any adverse reactions, such as bleeding or signs of distress.[10]
Protocol: Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Procedure:
-
Animal Groups: Acclimatize male ICR or C57BL/6 mice for at least one week.
-
Dosing: Administer a single IP dose of this compound.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Modeling: Calculate key pharmacokinetic parameters.
| PK Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC (Area Under Curve) | Total drug exposure over time |
| t₁/₂ (Half-life) | Time required for the plasma concentration to decrease by half |
Protocol: Efficacy in an Imiquimod (IMQ)-Induced Psoriasis Model
This model is widely used to assess the efficacy of anti-inflammatory compounds for psoriasis.[13][14]
Procedure:
-
Acclimatization: Acclimatize BALB/c or C57BL/6 mice for one week.
-
Induction: On Day 0, begin daily topical application of imiquimod cream (e.g., 62.5 mg) to the shaved dorsal skin and right ear to induce a psoriasis-like phenotype.
-
Treatment: Begin daily IP injections of this compound or vehicle one hour before IMQ application.
-
Monitoring: Monitor mice daily for body weight and clinical signs of inflammation using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.
-
Termination: On Day 7, euthanize the animals and collect skin, spleen, and serum samples.
-
Endpoint Analysis:
-
Histology: Analyze skin sections (H&E staining) for epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, IFN-α) in skin homogenates or serum via ELISA or multiplex assay.[13]
-
Flow Cytometry: Analyze immune cell populations (e.g., Th17 cells) in the spleen or skin.
-
Data Presentation
Quantitative results from pharmacodynamic studies should be presented clearly. The table below provides an example format for summarizing cytokine level data.
| Treatment Group | Dose (mg/kg) | IL-17A (pg/mL) | IL-23 (pg/mL) | IFN-α (pg/mL) |
| Naive (No IMQ) | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IMQ + Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IMQ + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IMQ + this compound | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Troubleshooting and Safety
-
Compound Solubility: If the compound precipitates out of solution, consider alternative vehicle formulations or micronizing the powder to improve suspension.
-
Injection Site Reactions: Monitor for signs of irritation or peritonitis. Ensure sterile technique is used for all injections to minimize the risk of infection.[10]
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. If an animal shows signs of excessive distress or weight loss (>20%), it should be removed from the study.
-
Failed Injections: IP injection failure rates can be as high as 15%.[15] Proper training and technique are critical for data quality and animal welfare. Consider alternative routes like subcutaneous or oral administration if appropriate for the compound and study goals.[15]
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 4. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. services.anu.edu.au [services.anu.edu.au]
Application Notes and Protocols for Determining Tyk2 Degrader Efficacy: Featuring Compound 15t
Note: Extensive searches for a molecule specifically named "Tyk2-IN-15" in the public domain did not yield specific DC50 and Dmax values. The following application notes and protocols utilize data from the well-characterized, highly potent, and selective Tyk2 degrader, compound 15t , as a representative example for determining the degradation efficiency of Tyk2-targeting compounds.[1]
These detailed guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation of Tyk2-targeting protein degraders.
Introduction to Tyk2 and Targeted Protein Degradation
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23. These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][3][4]
Targeted protein degradation has emerged as a powerful therapeutic modality. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, potentially leading to a more profound and durable biological effect.
This document provides a detailed protocol for determining the potency (DC50) and efficacy (Dmax) of Tyk2 degraders, using compound 15t as a case study.
Quantitative Data Presentation: Compound 15t
The following table summarizes the degradation potency and efficacy of compound 15t, a potent and selective Tyk2 degrader that recruits the CRBN E3 ligase.[1]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15t | Tyk2 | Jurkat | 0.42 | 95 | [1] |
Definitions:
-
DC50: The concentration of the degrader at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of target protein degradation achievable with the degrader.
Signaling Pathway of Tyk2
The diagram below illustrates the central role of Tyk2 in mediating cytokine signaling. Upon cytokine binding to its receptor, Tyk2, in association with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line: Jurkat cells (a human T lymphocyte cell line) are commonly used for studying Tyk2 signaling. Maintain the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the Tyk2 degrader (e.g., compound 15t) in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain the desired final concentrations for the experiment. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid toxicity.
-
Cell Treatment: Seed the Jurkat cells at an appropriate density in multi-well plates. Treat the cells with varying concentrations of the Tyk2 degrader or DMSO as a vehicle control. The incubation time should be optimized but is typically between 6 and 24 hours to allow for protein degradation.
Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of Tyk2 protein levels.
Workflow Diagram:
Detailed Steps:
-
Cell Lysis: After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Tyk2 overnight at 4°C.
-
Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Tyk2 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of Tyk2 protein remaining relative to the vehicle-treated control.
-
Plot the percentage of Tyk2 remaining against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
-
Functional Assay: Inhibition of STAT Phosphorylation
To confirm that the degradation of Tyk2 leads to a functional consequence, the inhibition of downstream signaling can be assessed by measuring the phosphorylation of STAT proteins. For example, IL-12 stimulation leads to Tyk2-dependent phosphorylation of STAT4.[1]
Workflow Diagram:
Detailed Steps:
-
Cell Treatment: Isolate human peripheral blood mononuclear cells (PBMCs) and pre-treat them with different concentrations of the Tyk2 degrader for a specified period.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through Tyk2, such as IL-12, for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow antibodies to access intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT4).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated, vehicle-treated control. Plot the percentage of inhibition against the logarithm of the degrader concentration and fit the data to determine the IC50 value.
Conclusion
The protocols described in these application notes provide a robust framework for determining the DC50 and Dmax values of Tyk2-targeting protein degraders. By combining direct measurement of protein degradation with functional assays, researchers can comprehensively evaluate the efficacy and potency of novel therapeutic candidates targeting the Tyk2 signaling pathway. The data presented for compound 15t serves as a benchmark for a highly effective Tyk2 degrader.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuing Innovations on TYK2 Inhibition - Bristol Myers Squibb [bms.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FACS Assay for STAT Phosphorylation with Tyk2-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, including Tyrosine Kinase 2 (Tyk2), are critical mediators of cytokine signaling pathways that regulate innate and adaptive immunity.[1][2] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[2][3] Tyk2 is a key component in the signaling cascades initiated by cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[2][4] Upon cytokine receptor engagement, Tyk2, in partnership with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] This phosphorylation event is a critical step, leading to STAT dimerization, nuclear translocation, and the transcription of target inflammatory genes.[2][5]
Tyk2-IN-15 is a novel, selective inhibitor of Tyk2. By targeting Tyk2, this compound is designed to block the phosphorylation and subsequent activation of specific STAT proteins, thereby modulating the inflammatory response. This application note provides a detailed protocol for utilizing a Flow Cytometry (FACS) based assay to quantify the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in immune cells. This phospho-flow cytometry method offers single-cell resolution and multiparameter measurement capabilities, making it a powerful tool for characterizing the potency and selectivity of kinase inhibitors.[6][7]
Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway mediated by Tyk2 and the mechanism of inhibition by this compound. Cytokine binding to its receptor induces the activation of Tyk2 and its partner JAKs. This leads to the phosphorylation of STAT proteins, which then dimerize and translocate to the nucleus to initiate gene transcription. This compound inhibits the kinase activity of Tyk2, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.
Caption: Tyk2 signaling pathway and mechanism of this compound inhibition.
Data Presentation
The inhibitory activity of this compound on STAT phosphorylation can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables provide an example of how to present such data for different cytokine stimulation conditions in relevant immune cell subsets.
Table 1: Inhibition of IL-12-induced STAT4 Phosphorylation by this compound in Human PBMCs
| Cell Subset | This compound Concentration (nM) | % Inhibition of pSTAT4 (Mean ± SD) | IC50 (nM) |
| CD4+ T cells | 0 | 0 ± 5.2 | \multirow{6}{}{X.X ± X.X} |
| 1 | 25.3 ± 6.1 | ||
| 10 | 48.9 ± 7.5 | ||
| 100 | 85.1 ± 4.3 | ||
| 1000 | 95.7 ± 2.8 | ||
| 10000 | 98.2 ± 1.9 | ||
| NK cells | 0 | 0 ± 4.8 | \multirow{6}{}{Y.Y ± Y.Y} |
| 1 | 28.1 ± 5.5 | ||
| 10 | 52.3 ± 6.9 | ||
| 100 | 88.4 ± 3.9 | ||
| 1000 | 96.9 ± 2.1 | ||
| 10000 | 99.1 ± 1.2 |
Table 2: Inhibition of IFN-α-induced STAT1 Phosphorylation by this compound in Human PBMCs
| Cell Subset | This compound Concentration (nM) | % Inhibition of pSTAT1 (Mean ± SD) | IC50 (nM) |
| CD4+ T cells | 0 | 0 ± 6.1 | \multirow{6}{}{A.A ± A.A} |
| 1 | 22.8 ± 5.8 | ||
| 10 | 45.2 ± 7.1 | ||
| 100 | 82.3 ± 4.9 | ||
| 1000 | 93.8 ± 3.2 | ||
| 10000 | 97.5 ± 2.3 | ||
| B cells | 0 | 0 ± 5.5 | \multirow{6}{}{B.B ± B.B} |
| 1 | 24.5 ± 6.2 | ||
| 10 | 47.9 ± 6.5 | ||
| 100 | 84.1 ± 4.1 | ||
| 1000 | 94.6 ± 2.9 | ||
| 10000 | 98.0 ± 1.8 |
Experimental Protocols
I. Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines.
-
This compound: Stock solution in DMSO.
-
Cytokines: Recombinant Human IL-12 and IFN-α.
-
Antibodies:
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56).
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4 (pY693), anti-pSTAT1 (pY701)).
-
-
Buffers and Reagents:
II. Experimental Workflow
The following diagram outlines the key steps in the phospho-flow cytometry assay for assessing the effect of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.batistalab.com [files.batistalab.com]
- 6. STAT4 serine phosphorylation is critical for IL-12-induced IFN-γ production but not for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyk2 plays a restricted role in IFN alpha signaling, although it is required for IL-12-mediated T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyk2-IN-15: A CRBN-dependent TYK2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-15 is a potent and selective degrader of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective ubiquitination and subsequent proteasomal degradation of TYK2. This targeted protein degradation is dependent on the E3 ubiquitin ligase Cereblon (CRBN). By removing the entire TYK2 protein, this compound offers a distinct mechanism of action compared to traditional kinase inhibitors that only block the catalytic activity. These application notes provide a summary of the key characteristics of this compound and detailed protocols for its in-vitro characterization.
Data Presentation
The following tables summarize the quantitative data for this compound and its parent inhibitor, deucravacitinib, for comparative purposes.
Table 1: Degradation Potency and Efficacy of this compound
| Compound | Target | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| This compound | TYK2 | 0.42 | 95 | CRBN |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Biochemical and Cellular Selectivity Profile
| Compound | Assay | Target/Pathway | IC50 (nM) |
| This compound | Biochemical Binding (HTRF) | TYK2-JH2 | 1.2 |
| JAK1-JH2 | >100 | ||
| JAK2-JH1 | >10,000 | ||
| JAK3-JH1 | >10,000 | ||
| Cellular (PBMCs) | IL-12 (TYK2/JAK2) p-STAT4 | 8.6 | |
| IL-6 (JAK1/JAK2) p-STAT3 | >10,000 | ||
| Cellular (Jurkat) | IFN-α (TYK2/JAK1) p-STAT1 | 6.7 | |
| Deucravacitinib | Biochemical Binding | TYK2-JH2 | 0.3 |
| JAK1-JH2 | 1.8 | ||
| Cellular (PBMCs) | IL-12 (TYK2/JAK2) p-STAT4 | 7.4 | |
| IL-6 (JAK1/JAK2) p-STAT3 | 405 |
IC50: Half-maximal inhibitory concentration. HTRF: Homogeneous Time-Resolved Fluorescence. JH1: Janus Homology 1 (catalytic domain). JH2: Janus Homology 2 (pseudokinase domain). PBMC: Peripheral Blood Mononuclear Cell.[1]
Visualizations
Signaling Pathway
Caption: TYK2 Signaling Pathways.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Mechanism of Action
Caption: CRBN-dependent degradation of TYK2 by this compound.
Experimental Protocols
Western Blot for TYK2 Degradation
Objective: To determine the dose- and time-dependent degradation of TYK2 in cells treated with this compound.
Materials:
-
Cell lines (e.g., Jurkat, PBMCs)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TYK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-TYK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TYK2 band intensity to the corresponding loading control.
-
Calculate the percentage of TYK2 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
-
CRBN-Dependency Assay
Objective: To confirm that this compound-induced TYK2 degradation is dependent on the E3 ligase CRBN.
Method A: Competitive Inhibition
Materials:
-
Thalidomide or Lenalidomide (CRBN ligands)
-
Other materials as listed in the Western Blot protocol.
Procedure:
-
Pre-treat cells with a high concentration of a CRBN ligand (e.g., 10 µM Thalidomide) for 1-2 hours.
-
Add this compound at its DC50 or DC90 concentration to the pre-treated cells and incubate for the optimal degradation time determined previously.
-
Include control groups: DMSO only, this compound only, and CRBN ligand only.
-
Perform Western Blot analysis for TYK2 levels as described in Protocol 1.
-
Expected Outcome: Pre-treatment with the CRBN ligand should competitively inhibit the binding of this compound to CRBN, thereby rescuing TYK2 from degradation.
Method B: CRBN Knockout/Knockdown Cells
Materials:
-
Wild-type and CRBN knockout (or shRNA knockdown) cell lines.
-
Other materials as listed in the Western Blot protocol.
Procedure:
-
Treat both wild-type and CRBN knockout/knockdown cells with this compound at various concentrations.
-
Perform Western Blot analysis for TYK2 levels as described in Protocol 1.
-
Expected Outcome: this compound will induce TYK2 degradation in wild-type cells but not in CRBN knockout/knockdown cells.
In-Cell Ubiquitination Assay
Objective: To demonstrate that this compound induces the ubiquitination of TYK2.
Materials:
-
MG132 (proteasome inhibitor)
-
Co-immunoprecipitation (Co-IP) buffer
-
Anti-TYK2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western Blotting
Procedure:
-
Treat cells with this compound and MG132 (to allow accumulation of ubiquitinated proteins) for 4-6 hours.
-
Lyse the cells using a suitable lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Immunoprecipitate TYK2 by incubating the lysate with an anti-TYK2 antibody overnight at 4°C, followed by incubation with Protein A/G beads.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western Blot analysis on the eluates using an anti-ubiquitin antibody to detect polyubiquitinated TYK2. A smear of high molecular weight bands indicates ubiquitination.
FACS Analysis of STAT Phosphorylation
Objective: To assess the functional consequence of TYK2 degradation on downstream signaling pathways.
Materials:
-
Human PBMCs
-
Cytokines (e.g., IL-12, IL-6, IFN-α)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-pSTAT4, anti-pSTAT3, anti-pSTAT1, and cell surface markers (e.g., CD4, CD8).
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Pre-treat PBMCs with various concentrations of this compound for a sufficient duration to induce TYK2 degradation (e.g., 24 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with the respective cytokines (e.g., IL-12 for p-STAT4, IL-6 for p-STAT3, IFN-α for p-STAT1) for a short period (e.g., 15-30 minutes).
-
-
Staining:
-
Fix the cells immediately after stimulation.
-
Permeabilize the cells.
-
Stain with the cocktail of fluorochrome-conjugated antibodies.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells).
-
Analyze the median fluorescence intensity (MFI) of the p-STAT antibodies.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of STAT phosphorylation relative to the cytokine-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effects of this compound on cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for an extended period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for studying the biological consequences of TYK2 degradation. Its high potency and selectivity make it a superior alternative to traditional TYK2 inhibitors for elucidating the non-catalytic scaffolding functions of TYK2. The provided protocols offer a comprehensive framework for researchers to characterize the activity of this compound and similar molecules in various cellular contexts.
References
Application Notes and Protocols: Tyk2-IN-15 in a Murine Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The Janus kinase (JAK) signaling pathway, particularly Tyrosine kinase 2 (Tyk2), plays a pivotal role in mediating the effects of pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), which are central to the pathogenesis of psoriasis. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy. This document provides a detailed experimental protocol for evaluating the efficacy of a selective Tyk2 inhibitor, using deucravacitinib (a well-characterized Tyk2 inhibitor similar to Tyk2-IN-15) as an example, in an imiquimod (IMQ)-induced murine model of psoriasis.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the effect of the Tyk2 inhibitor deucravacitinib in an IMQ-induced psoriasis mouse model.
Table 1: Clinical Assessment of Psoriasis-like Skin Inflammation
| Treatment Group | Total PASI Score (Day 7) | Erythema Score (Day 7) | Scaling Score (Day 7) | Skin Thickness (mm, Day 7) |
| IMQ + Vehicle | 9.8 ± 0.8 | 3.5 ± 0.3 | 3.7 ± 0.4 | 1.2 ± 0.1 |
| IMQ + Deucravacitinib (30 mg/kg) | 4.5 ± 0.6 | 1.8 ± 0.2 | 1.5 ± 0.3 | 0.7 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.01 compared to IMQ + Vehicle group. The Psoriasis Area and Severity Index (PASI) for mice is scored on a scale of 0-4 for erythema, scaling, and thickness, with a total possible score of 12[1][2].
Table 2: Analysis of Pro-inflammatory Cytokines in Skin Tissue
| Treatment Group | IL-17A (pg/mg protein) | IL-12p70 (pg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| IMQ + Vehicle | 150 ± 20 | 85 ± 10 | 120 ± 15 | 250 ± 30 | 180 ± 25 |
| IMQ + Deucravacitinib (30 mg/kg) | 60 ± 10 | 40 ± 8 | 55 ± 9 | 110 ± 18 | 80 ± 12* |
*Data are presented as mean ± SEM. *p < 0.01 compared to IMQ + Vehicle group. Cytokine levels were measured in skin homogenates.
Table 3: Immune Cell Infiltration in Skin
| Treatment Group | γδ T Cells (%) | Neutrophils (%) |
| IMQ + Vehicle | 12.5 ± 1.5 | 15.2 ± 2.0 |
| IMQ + Deucravacitinib (30 mg/kg) | 4.8 ± 0.8 | 6.5 ± 1.2 |
*Data are presented as the percentage of total viable cells in the skin, expressed as mean ± SEM. *p < 0.01 compared to IMQ + Vehicle group.
Experimental Protocols
I. Imiquimod-Induced Psoriasis Murine Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream[3][4].
Materials:
-
BALB/c mice (female, 8-10 weeks old)
-
Imiquimod 5% cream (e.g., Aldara™)
-
Vehicle control (e.g., Vaseline™)
-
Electric shaver
-
Depilatory cream
-
Calipers
Procedure:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Two days prior to the start of the experiment, anesthetize the mice and shave a 2x3 cm area on the dorsal skin.
-
Apply a thin layer of depilatory cream to the shaved area for 1-2 minutes and then gently wipe it off with a damp cloth. Ensure the skin is not irritated.
-
Randomly divide the mice into experimental groups (e.g., IMQ + Vehicle, IMQ + this compound).
-
For six consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of each mouse in the psoriasis-induced groups[1][2]. The control group should receive a similar application of vehicle cream.
-
Administer this compound or the vehicle control daily according to the specific experimental design (e.g., oral gavage, intraperitoneal injection, or topical application). For example, deucravacitinib can be administered orally at a dose of 30 mg/kg[2].
-
Monitor the mice daily for signs of psoriasis-like skin inflammation.
-
On day 7, euthanize the mice and collect skin tissue and other relevant organs for further analysis.
II. Clinical Assessment of Psoriasis Severity
Procedure:
-
Daily, assess the severity of the skin inflammation on the dorsal skin using a modified Psoriasis Area and Severity Index (PASI) score for mice.
-
Score the following parameters independently on a 0-4 scale (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked):
-
Erythema (redness)
-
Scaling
-
Thickness (induration)
-
-
The total PASI score is the sum of the individual scores (maximum of 12).
-
Measure skin thickness daily using a caliper.
III. Histopathological Analysis
This protocol outlines the steps for Hematoxylin and Eosin (H&E) staining of skin tissue sections to assess epidermal thickness and immune cell infiltration.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin staining solutions
-
Ethanol (various concentrations)
-
Xylene
-
Mounting medium
Procedure:
-
Fix the collected skin tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the sections with Hematoxylin for 3-5 minutes, which stains cell nuclei blue/purple.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol and then "blue" the sections in Scott's tap water substitute.
-
Counterstain with Eosin for 1-2 minutes, which stains the cytoplasm and extracellular matrix in shades of pink.
-
Dehydrate the stained sections through graded ethanol and clear in xylene.
-
Mount a coverslip on the slide using a mounting medium.
-
Examine the slides under a microscope to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration in the dermis.
IV. Cytokine Analysis by ELISA
This protocol describes the measurement of pro-inflammatory cytokine levels in skin tissue homogenates.
Materials:
-
Collected skin tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
ELISA kits for specific cytokines (e.g., IL-17A, IL-12p70, TNF-α)
-
Microplate reader
Procedure:
-
Excise the dorsal skin and snap-freeze it in liquid nitrogen or store it at -80°C until use.
-
Weigh the frozen skin tissue and add an appropriate volume of lysis buffer.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of the respective sample (e.g., pg of cytokine per mg of total protein).
V. Flow Cytometry Analysis of Skin Infiltrating Immune Cells
This protocol details the isolation and analysis of immune cells from the skin.
Materials:
-
Collected skin tissue
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, γδTCR, Ly6G)
-
Flow cytometer
Procedure:
-
Mince the collected skin tissue into small pieces in RPMI-1640 medium.
-
Digest the tissue in RPMI-1640 containing Collagenase D and DNase I for 90 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and count the viable cells.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of different immune cell populations.
Visualizations
Tyk2 Signaling Pathway in Psoriasis
Caption: Tyk2 signaling in psoriasis and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound efficacy in a murine psoriasis model.
References
- 1. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tyk2-IN-15 solubility and stability issues
Welcome to the technical support center for Tyk2-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this selective Tyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as Compound 97, is a selective inhibitor of Tyrosine Kinase 2 (Tyk2). It specifically targets the pseudokinase domain (JH2) of Tyk2 with a high affinity (IC50 value ≤ 10 nM), thereby allosterically inhibiting its kinase activity.[1][2] Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including type I interferons, IL-12, and IL-23.[3][4] By inhibiting Tyk2, this compound can modulate the inflammatory response, making it a valuable tool for studying autoimmune and inflammatory diseases.[1]
Q2: What is the known solubility of this compound?
Q3: What are the best practices for storing this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[7] To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Please refer to our Troubleshooting Guide for detailed steps on how to address this issue.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Possible Causes:
-
The concentration of this compound in the final solution exceeds its solubility limit in the aqueous buffer.
-
The percentage of organic solvent (e.g., DMSO) from the stock solution is too low in the final dilution to maintain solubility.
Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is often necessary to maintain compound solubility. We recommend a final DMSO concentration of 0.1% to 0.5% in your cellular assays. Test a range of DMSO concentrations to find the optimal balance between solubility and cell viability.
-
Sonication: After diluting the stock solution, briefly sonicate the solution to aid in dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may help to dissolve the compound. However, be cautious as prolonged heating can lead to degradation.
-
Use of Pluronic F-68: For in vivo applications or sensitive cell lines, the addition of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) can help to maintain the compound in solution.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be achieved in your specific buffer without immediate precipitation.[6][8][9]
Quantitative Data Summary
Due to the limited publicly available data for this compound, this table summarizes key known parameters. We strongly encourage users to determine experimental values for their specific conditions.
| Parameter | Value | Source |
| Target | Tyrosine Kinase 2 (Tyk2) | [1][2] |
| Binding Domain | Pseudokinase (JH2) domain | [1][2] |
| IC50 | ≤ 10 nM for Tyk2-JH2 | [1][2] |
| Molecular Formula | C21H25F2N7O | [2] |
| Molecular Weight | 429.47 g/mol | [2] |
| Purity | ≥98% (as per vendor) | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is adapted from standard high-throughput methods to assess the kinetic solubility of a compound.[8][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate (e.g., from 10 mM down to 1 µM).
-
In a separate 96-well plate, add 198 µL of PBS to each well.
-
Transfer 2 µL of each concentration from the DMSO serial dilution plate to the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate by shaking for 2 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the absorbance at 620 nm or use a nephelometer to measure light scattering. An increase in absorbance or light scattering indicates precipitation.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.
Protocol 2: Assessment of Compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in a given solvent or buffer over time.
Materials:
-
This compound
-
Desired solvent (e.g., DMSO, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
Procedure:
-
Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 10 µM).
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram. Record the peak area of the parent compound.
-
Incubate the solution under the desired storage conditions (e.g., room temperature, 37°C, -20°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the solution into the HPLC.
-
Monitor the peak area of the parent compound and the appearance of any new peaks , which would indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the solubility and stability of this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. glpbio.com [glpbio.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pharmatutor.org [pharmatutor.org]
Technical Support Center: Tyk2-IN-15 (also known as compound 15t)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyk2-IN-15, a potent and selective Tyrosine Kinase 2 (TYK2) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (referred to as compound 15t in the primary literature) is a first-in-class, highly potent and selective proteolysis-targeting chimera (PROTAC) degrader of Tyrosine Kinase 2 (TYK2).[1] It functions by inducing the degradation of TYK2 protein through the CRBN-dependent ubiquitin-proteasome pathway.[1] Unlike traditional TYK2 inhibitors that only modulate kinase activity, this compound selectively reduces TYK2 protein levels.[1]
Q2: What is the rationale for targeting TYK2?
TYK2 is a member of the Janus kinase (JAK) family and is a critical component of the signaling pathways for several pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons.[1][2][3][4][5][6][7] These cytokines are implicated in the pathogenesis of various autoimmune diseases.[2][3][4][5][7][8] By selectively targeting TYK2, the aim is to provide therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibitors.[2][9][10][11]
Q3: How selective is this compound for TYK2?
This compound demonstrates high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1] It selectively binds to the pseudokinase (JH2) domain of TYK2 and shows greater than 80-fold selectivity for TYK2-JH2 over JAK1-JH2.[1] Proteome-wide degradation studies have confirmed that this compound leads to the significant downregulation of a very small subset of proteins, with TYK2 being a primary target.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected TYK2 degradation in cellular assays.
-
Possible Cause 1: "Hook Effect".
-
Explanation: At very high concentrations, PROTACs like this compound can exhibit a "hook effect," where the degradation efficiency decreases.[1] This is due to the formation of binary complexes (this compound with either TYK2 or the E3 ligase) instead of the productive ternary complex (this compound bridging TYK2 and the E3 ligase).
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation. A bell-shaped dose-response curve is indicative of the hook effect.[1]
-
-
Possible Cause 2: Suboptimal treatment duration.
-
Explanation: The kinetics of protein degradation can vary between cell types and experimental conditions.
-
Troubleshooting Step: Conduct a time-course experiment to determine the optimal treatment duration for maximal TYK2 degradation in your specific cell line.
-
-
Possible Cause 3: Cell line variability.
-
Explanation: The expression levels of TYK2, components of the ubiquitin-proteasome system, and the CRBN E3 ligase can differ between cell lines, affecting the efficiency of this compound.
-
Troubleshooting Step: Confirm TYK2 and CRBN expression in your cell line of interest using techniques like Western blotting or qPCR.
-
Issue 2: Observing unexpected effects on signaling pathways.
-
Possible Cause 1: Misinterpretation of on-target effects.
-
Explanation: TYK2 is involved in multiple cytokine signaling pathways.[5][6] Inhibition of TYK2 will consequently affect these downstream pathways.
-
Troubleshooting Step: Carefully review the known signaling pathways mediated by TYK2 (e.g., IL-12/STAT4, IL-23/STAT3, IFN-α/STAT1) to determine if the observed effects are consistent with TYK2 inhibition.[1][6][7]
-
-
Possible Cause 2: Off-target effects, although minimal, cannot be entirely ruled out.
-
Explanation: While highly selective, off-target interactions at high concentrations are always a possibility.
-
Troubleshooting Step:
-
Compare the effects of this compound with other known TYK2 inhibitors (e.g., deucravacitinib) to distinguish between TYK2-specific and potential off-target effects.[1]
-
Perform rescue experiments by overexpressing a degradation-resistant mutant of TYK2.
-
Utilize proteome-wide analysis to identify other proteins that may be affected by this compound treatment.[1]
-
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound (15t)
| Assay | Target/Pathway | Stimulus | IC50 / DC50 (nM) |
| Biochemical Assay | |||
| HTRF Binding | TYK2 JH2 | - | 1.2 |
| HTRF Binding | JAK1 JH2 | - | >100 |
| HTRF Binding | TYK2 JH1 | - | >10,000 |
| HTRF Binding | JAK1 JH1 | - | >10,000 |
| HTRF Binding | JAK2 JH1 | - | >10,000 |
| HTRF Binding | JAK3 JH1 | - | >10,000 |
| Cellular Assay | |||
| TYK2 Degradation | Jurkat cells | - | 0.42 |
| p-STAT4 (TYK2-dependent) | Human PBMCs | IL-12 | 8.6 |
| p-STAT3 (JAK1/JAK2-dependent) | Human PBMCs | IL-6 | >10,000 |
| p-STAT1 (TYK2-dependent) | Jurkat cells | IFN-α | 6.7 |
Data summarized from a study by an unspecified author.[1]
Experimental Protocols
1. Western Blot Analysis for TYK2 Degradation
-
Cell Culture and Treatment: Plate Jurkat cells at a suitable density. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a predetermined time (e.g., 4, 10, or 24 hours).[1]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against TYK2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize to the loading control.
2. Flow Cytometry for Phosphorylated STAT (p-STAT) Analysis
-
Cell Isolation and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Pre-treat PBMCs with this compound or a vehicle control for a specified time.
-
Stimulate the cells with a cytokine such as IL-12 (for p-STAT4) or IL-6 (for p-STAT3) for a short period (e.g., 15-30 minutes).[1]
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilize the cells using a permeabilization buffer (e.g., methanol-based).
-
-
Staining:
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and intracellular p-STAT proteins (e.g., anti-p-STAT4, anti-p-STAT3).[1]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells) and analyze the median fluorescence intensity (MFI) of the p-STAT signal.
-
Visualizations
Caption: Canonical JAK-STAT Signaling Pathway.
Caption: Mechanism of Action of this compound (PROTAC).
Caption: Troubleshooting Workflow for Inconsistent Degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TYK2 Inhibitors Market to Drive Enormous Growth by 2034 Due to Strong Pipeline and Expanding Indications | DelveInsight [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. youtube.com [youtube.com]
- 8. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyk2-IN-15 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Tyk2-IN-15 in in vitro studies.
Troubleshooting Guide
Q1: I am not observing any inhibition of my target pathway, even at high concentrations of this compound. What could be the issue?
A1: There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Confirm the proper dissolution of this compound. While specific solubility data for this compound is not extensively published, similar compounds are typically dissolved in DMSO. Ensure you have created a fresh stock solution and that it is fully solubilized.
-
Storage: Improper storage can lead to compound degradation. Stock solutions of similar inhibitors are often stored at -20°C or -80°C for long-term stability.[1][2]
-
-
Cellular Assay Conditions:
-
Stimulation: Ensure that the Tyk2 pathway is being adequately activated in your chosen cell line. Tyk2 is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[3] The concentration and incubation time of the cytokine stimulus may need to be optimized.
-
Cell Health: Verify the viability and health of your cells. High concentrations of DMSO or the compound itself can be cytotoxic. Include a vehicle control (e.g., DMSO alone) to assess baseline cell health.
-
-
Assay Readout:
-
Endpoint Measurement: The lack of an observed effect may be due to the chosen downstream readout. A common method to assess Tyk2 activity is to measure the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT4 in response to IL-12 stimulation.[4] Confirm that your detection method (e.g., Western blot, ELISA, flow cytometry) for the phosphorylated STAT is sensitive enough.
-
Q2: I am observing significant cell death in my experiments with this compound. How can I mitigate this?
A2: Cytotoxicity can be a concern with small molecule inhibitors. Here are some strategies to address this:
-
Concentration Range: You may be using a concentration of this compound that is too high. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits the target without causing significant cell death.
-
DMSO Concentration: Ensure that the final concentration of the vehicle (DMSO) in your cell culture media is not exceeding a level that is toxic to your specific cell line (typically <0.5%).
-
Incubation Time: Reduce the incubation time with this compound. It is possible that prolonged exposure is leading to cytotoxicity.
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT, Trypan Blue exclusion) across your dose range of this compound to determine the cytotoxic threshold.
Q3: My results are inconsistent between experiments. What are the likely sources of variability?
A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility, consider the following:
-
Reagent Preparation: Prepare fresh dilutions of this compound and cytokines for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Density: Ensure that cells are seeded at a consistent density across all wells and experiments.
-
-
Assay Protocol: Standardize all incubation times, washing steps, and reagent volumes. Use a multichannel pipette for reagent addition to minimize well-to-well variability.
-
Positive and Negative Controls: Always include appropriate positive (cytokine stimulation without inhibitor) and negative (no cytokine stimulation) controls in every experiment to benchmark your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2). It targets the pseudokinase (JH2) domain of Tyk2, which allosterically regulates the kinase activity of the catalytic (JH1) domain.[3][5] This selective inhibition blocks the signaling of key cytokines involved in inflammatory and autoimmune responses, such as IL-12, IL-23, and Type I interferons.[3][6]
Q2: How should I prepare and store this compound?
A2: While specific vendor instructions should always be followed, a general guideline for similar small molecule inhibitors is to:
-
Dissolution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q3: What is a typical effective concentration range for Tyk2 inhibitors in vitro?
A3: The effective concentration can vary depending on the specific inhibitor, cell type, and assay conditions. This compound has a reported IC50 value of ≤ 10 nM for the Tyk2-JH2 domain in biochemical assays.[5] However, in cell-based assays, the required concentration to achieve a biological effect is typically higher. A good starting point for a dose-response experiment would be to test a range of concentrations from low nanomolar to low micromolar (e.g., 1 nM to 10 µM).
Q4: Are there known off-target effects of this compound?
A4: this compound is designed to be a selective Tyk2 inhibitor. Inhibitors that target the JH2 domain, like this compound, generally exhibit high selectivity for Tyk2 over other Janus kinase (JAK) family members such as JAK1, JAK2, and JAK3.[3][7] This selectivity helps to minimize off-target effects that can be associated with broader JAK inhibitors.[8][9] However, it is always good practice to confirm the selectivity in your experimental system, especially when using higher concentrations.
Data Presentation
Below is an example of how to structure quantitative data from a dose-response experiment to determine the IC50 of this compound.
| This compound Concentration (nM) | % Inhibition of IL-12 induced STAT4 Phosphorylation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 1 | 12.5 ± 4.8 |
| 10 | 48.9 ± 6.1 |
| 50 | 75.3 ± 5.5 |
| 100 | 92.1 ± 4.2 |
| 500 | 98.5 ± 2.3 |
| 1000 | 99.1 ± 1.9 |
| Calculated IC50 (nM) | 10.5 |
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration of this compound via Inhibition of IL-12-Induced STAT4 Phosphorylation in Jurkat T-Cells
This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials and Reagents:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Recombinant Human IL-12
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Phosphate Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-phospho-STAT4 (Tyr693)
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
96-well tissue culture plates
-
Flow cytometer or plate reader-based detection system (e.g., In-Cell ELISA)
2. Experimental Procedure:
-
Cell Culture:
-
Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Seed Jurkat T-cells into a 96-well plate at a density of 1 x 10^5 cells per well.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Following the pre-treatment, stimulate the cells with an optimized concentration of recombinant human IL-12 (e.g., 10 ng/mL) for 15-30 minutes at 37°C. Include a non-stimulated control.
-
-
Cell Fixation and Permeabilization:
-
Centrifuge the plate and discard the supernatant.
-
Fix the cells by adding 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding 100 µL of ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-phospho-STAT4) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells with PBS and resuspend in an appropriate buffer for analysis.
-
Acquire data using a flow cytometer or a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the positive (IL-12 stimulated, vehicle control) and negative (unstimulated) controls.
-
Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Tyk2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Concentration Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
addressing the "hook effect" with Tyk2-IN-15
Welcome to the technical support center for Tyk2-IN-15. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address potential challenges, with a particular focus on the "hook effect" and other high-concentration artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2] It specifically targets the pseudokinase (JH2) domain of Tyk2, allosterically inhibiting its kinase activity.[3][4] This targeted inhibition blocks the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs), which are implicated in various immune-mediated inflammatory diseases.[4][5][6][7][8][9]
Q2: What is the "hook effect" and why might it occur with this compound?
The "hook effect" describes a phenomenon where the response (e.g., inhibition) of an assay decreases at very high concentrations of an analyte, leading to a "hook" or "U-shaped" dose-response curve. While classically described for immunoassays and PROTACs, a similar effect can be observed with small molecule inhibitors like this compound at high concentrations. This is not a true representation of the inhibitor's potency and can be caused by several factors:
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Compound Aggregation: At high concentrations, small molecules can form aggregates, reducing the effective concentration of the monomeric, active inhibitor.[10][11]
-
Solubility Issues: If the inhibitor concentration exceeds its solubility limit in the assay buffer, it may precipitate, leading to a lower-than-expected effective concentration.
-
Off-Target Effects: At very high concentrations, the inhibitor may interact with other cellular components, leading to unexpected and confounding results.
-
Assay Interference: The inhibitor itself may interfere with the assay detection method (e.g., fluorescence, luminescence) at high concentrations.
Q3: At what concentration range might I expect to see a hook effect with this compound?
The exact concentration at which a hook effect might be observed can vary depending on the specific assay conditions (e.g., buffer composition, protein concentration, cell type). It is generally advisable to test a wide range of concentrations, typically in half-log dilutions, to fully characterize the dose-response curve. If you observe a decrease in inhibition at concentrations significantly above the IC50 (e.g., >100-fold), you may be encountering a hook effect or other high-concentration artifact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased inhibition at high this compound concentrations (Hook Effect) | Compound aggregation or precipitation. | 1. Visually inspect the compound stock solution and assay wells for any signs of precipitation. 2. Determine the solubility of this compound in your specific assay buffer. 3. Include a solubility-enhancing agent like DMSO, but keep the final concentration consistent across all wells and typically below 0.5%. 4. Test a wider range of lower concentrations to accurately determine the IC50 from the sigmoidal part of the dose-response curve. |
| Off-target effects. | 1. Perform counter-screens against other related kinases to assess selectivity. 2. Use a structurally unrelated Tyk2 inhibitor as a control to confirm that the observed cellular phenotype is specific to Tyk2 inhibition. | |
| Assay interference. | 1. Run a control experiment with the highest concentrations of this compound in the absence of the target protein or enzyme to check for direct effects on the assay signal. | |
| High variability between replicate wells | Inconsistent compound dispensing or solubility issues. | 1. Ensure proper mixing of the compound stock solution before dilution. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare serial dilutions carefully and vortex between each dilution step. 4. Consider the order of reagent addition to minimize precipitation. |
| No inhibition observed at expected concentrations | Inactive compound. | 1. Verify the identity and purity of the this compound stock. 2. Prepare a fresh stock solution from a new vial of the compound. |
| Incorrect assay setup. | 1. Confirm the activity of the Tyk2 enzyme or the responsiveness of the cell line to cytokine stimulation. 2. Review the experimental protocol for any errors in reagent concentrations or incubation times. |
Quantitative Data
Table 1: this compound Inhibitory Activity
| Parameter | Value | Assay Conditions |
| IC50 (Tyk2-JH2) | ≤ 10 nM | Biochemical binding assay |
| Cellular IC50 (pSTAT3) | Hypothetical: 50 nM | IL-23 stimulated human PBMCs |
| Cellular IC50 (pSTAT4) | Hypothetical: 75 nM | IL-12 stimulated human PBMCs |
Disclaimer: Cellular IC50 values are hypothetical and representative for a selective Tyk2 inhibitor. Actual values will be dependent on the specific experimental conditions.
Table 2: Selectivity Profile of this compound (Hypothetical)
| Kinase | IC50 (nM) |
| Tyk2 | 10 |
| JAK1 | > 1000 |
| JAK2 | > 2000 |
| JAK3 | > 1000 |
Disclaimer: The selectivity profile is hypothetical and intended to represent the expected high selectivity of a Tyk2-JH2 domain inhibitor.
Experimental Protocols & Visualizations
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Investigating the Hook Effect
This workflow outlines the steps to identify and characterize a potential hook effect.
Caption: Workflow for investigating a suspected hook effect.
Logic Diagram: Potential Causes of the Hook Effect for a Small Molecule Inhibitor
This diagram illustrates the logical relationships between high inhibitor concentration and potential experimental artifacts.
Caption: Potential causes of a hook effect with a small molecule inhibitor.
Detailed Methodologies
1. Western Blot for Phosphorylated STAT3 (pSTAT3)
This protocol is for assessing the inhibition of Tyk2-mediated STAT3 phosphorylation in response to IL-23 stimulation in human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Starve cells in serum-free media for 4 hours prior to stimulation.
-
Pre-incubate cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with recombinant human IL-23 (e.g., 50 ng/mL) for 30 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of this compound with Tyk2 in a cellular context.
-
Cell Treatment and Heating:
-
Culture a suitable cell line (e.g., HEK293 expressing Tyk2) to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or vehicle (DMSO) for 1 hour.
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate aggregated proteins from the soluble fraction.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of soluble Tyk2 in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Tyk2 as a function of temperature for both vehicle and this compound treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
3. NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to Tyk2 in live cells.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-Tyk2 fusion protein.
-
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the this compound dilutions or vehicle.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value, which reflects the displacement of the tracer and therefore the target engagement of the inhibitor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyk2-IN-15 In Vivo Studies
Welcome to the technical support center for Tyk2-IN-15 and related small molecule Tyrosine Kinase 2 (Tyk2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vivo performance of Tyk2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma exposure of this compound in our mouse models after oral gavage. What are the potential causes?
A1: Low oral bioavailability is a common challenge for small molecule kinase inhibitors.[1][2][3] The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: this compound, like many kinase inhibitors, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[3]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.[1]
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen.[4]
-
Formulation Issues: The vehicle used for administration may not be optimal for solubilizing or stabilizing the compound in the GI tract.
To diagnose the specific issue, a systematic approach is recommended, as outlined in the troubleshooting workflow diagram below.
Q2: What initial steps can we take to improve the oral bioavailability of this compound?
A2: A multi-pronged approach involving formulation and structural modification can be effective.
-
Formulation Optimization: This is often the most direct first step. Simple suspensions can be improved by adding surfactants or using amorphous solid dispersions. For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance solubility and absorption.[1][2]
-
Salt Formation: Creating a lipophilic salt form of the inhibitor can dramatically increase its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[1][2]
-
Particle Size Reduction: Nanonization or micronization increases the surface area of the drug, which can improve the dissolution rate and, consequently, absorption.[3]
-
Co-administration with Inhibitors: Using inhibitors of metabolic enzymes (e.g., CYP3A4) or efflux transporters can increase exposure, although this approach requires careful consideration of potential drug-drug interactions.[5]
Q3: How do we design an effective in vivo pharmacokinetic (PK) study to assess bioavailability?
A3: A well-designed PK study is crucial for accurately determining bioavailability and guiding optimization efforts. A typical design involves a crossover or parallel study in a rodent model.[6] Key considerations include:
-
Animal Model: Select an appropriate species and strain (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Dosing: Administer the compound intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess absorption. The IV dose provides the reference for calculating absolute bioavailability (F%).
-
Formulation: Use a solubilizing vehicle for the IV dose (e.g., DMSO/PEG400/Saline) and the test formulation for the PO dose.
-
Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to accurately define the concentration-time profile.[7]
-
Analysis: Use a validated bioanalytical method, such as LC-MS/MS, to quantify the drug concentration in plasma.
A detailed protocol for a basic rodent PK study is provided in the "Experimental Protocols" section.
Q4: What is the mechanism of action of Tyk2 inhibitors, and why is this pathway important?
A4: Tyk2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[8] It plays a critical role in mediating the signaling of key pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons.[9][10][11] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases like psoriasis, psoriatic arthritis, and inflammatory bowel disease.[12][13][14] By inhibiting Tyk2, compounds like this compound can block these signaling cascades, reducing the downstream inflammatory response.[9] Allosteric inhibitors, which bind to the regulatory pseudokinase (JH2) domain rather than the active (JH1) domain, can offer high selectivity for Tyk2 over other JAK family members, potentially leading to a better safety profile.[15][16]
Signaling Pathway and Workflows
Caption: The Tyk2 signaling pathway in immune-mediated diseases.
Caption: Experimental workflow for assessing and improving bioavailability.
Caption: Troubleshooting logic for diagnosing poor oral bioavailability.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for representative Tyk2 inhibitors, illustrating how different molecular properties and formulations can impact bioavailability.
Table 1: Pharmacokinetic Parameters of Different Tyk2 Inhibitors in Preclinical Species
| Compound | Species | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
|---|---|---|---|---|---|---|---|
| Deucravacitinib | Animal | N/A | N/A | 0.5 - 5 | N/A | 87 - 100% | [4] |
| TAK-279 | Mouse | N/A | N/A | N/A | N/A | 70% | [4] |
| TAK-279 | Rat | N/A | N/A | N/A | N/A | 37% | [4] |
| TAK-279 | Dog | N/A | N/A | N/A | N/A | 47% | [4] |
| TAK-279 | Monkey | N/A | N/A | N/A | N/A | 47% | [4] |
| PF-06826647 | Human | 1600 (single) | N/A | N/A | N/A | Moderately-to-well absorbed |[17] |
Data presented are illustrative and compiled from various sources. N/A indicates data not specified in the source.
Table 2: Impact of Formulation on Oral Absorption (Hypothetical Data for this compound)
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Exposure (vs. Suspension) |
|---|---|---|---|---|
| 0.5% CMC in Water (Suspension) | 10 | 150 | 450 | 1.0x |
| 20% Solutol in Water (Solution) | 10 | 450 | 1800 | 4.0x |
| SEDDS (Lipid-Based) | 10 | 980 | 5400 | 12.0x |
This table provides a hypothetical example to demonstrate the potential impact of formulation changes on drug exposure.
Experimental Protocols
Protocol 1: Preparation of Oral Formulations
Objective: To prepare different vehicle formulations for in vivo oral dosing of this compound.
1. Aqueous Suspension (Vehicle: 0.5% CMC / 0.1% Tween 80 in water) a. Weigh the required amount of this compound powder. b. Prepare the vehicle by dissolving carboxymethylcellulose (CMC) and Tween 80 in purified water with stirring. c. Add the this compound powder to a small amount of the vehicle to create a paste. d. Gradually add the remaining vehicle while homogenizing or sonicating to create a uniform suspension. e. Prepare fresh on the day of dosing and keep suspended with a stir bar.
2. Lipid-Based Formulation (SEDDS) a. Select appropriate lipid excipients (e.g., Labrafil M 1944 CS as the oil, Kolliphor RH 40 as the surfactant, and Transcutol HP as the co-solvent). b. Dissolve this compound in the oil/surfactant/co-solvent mixture with gentle heating (if necessary) and vortexing until a clear solution is formed. c. The final formulation should be a clear, homogenous liquid that emulsifies spontaneously upon contact with aqueous media.
Protocol 2: Mouse Pharmacokinetic Study (IV and PO)
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of this compound in mice.
1. Animals and Acclimation: a. Use male C57BL/6 mice (8-10 weeks old). b. Acclimate animals for at least 3 days before the experiment. c. Fast animals for 4 hours before dosing but allow free access to water.
2. Dosing: a. IV Group (n=3): Administer this compound at 1 mg/kg via the tail vein. The formulation should be a clear solution (e.g., 10% DMSO, 40% PEG400, 50% Saline). The dose volume should be 5 mL/kg. b. PO Group (n=3): Administer this compound at 10 mg/kg via oral gavage using the desired test formulation. The dose volume should be 10 mL/kg.
3. Blood Sampling: a. Collect sparse blood samples (~50 µL) from the saphenous vein into EDTA-coated tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). b. For each time point, sample from a subset of the animals to avoid excessive blood loss from any single animal. c. At the final time point, a terminal cardiac puncture can be performed under anesthesia to collect a larger volume.
4. Plasma Processing: a. Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube. c. Store plasma samples at -80°C until bioanalysis.
5. Bioanalysis and Data Calculation: a. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA). c. Calculate Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd). d. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery Process of TAK-279 and the Deep Logic Behind its Acquisition by Takeda [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability testing protocol | PPTX [slideshare.net]
- 7. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 16. Continuing Innovations on TYK2 Inhibition - Bristol Myers Squibb [bms.com]
- 17. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Tyk2-IN-15 degradation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TYK2-IN-15, a targeted protein degrader for Tyrosine Kinase 2 (TYK2).
General FAQs
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule, commonly known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the TYK2 protein within the cell.[1][2] Its structure consists of three key components: a ligand that binds to the TYK2 protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing TYK2 and an E3 ligase into close proximity, this compound facilitates the tagging of TYK2 with ubiquitin, marking it for destruction by the cell's natural waste disposal system, the proteasome.[1][4] This targeted degradation approach differs from traditional inhibitors by eliminating the entire protein, which can offer a more potent and sustained downstream effect.[2][5]
Q2: What is the biological role of TYK2?
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular enzymes.[6][7] It plays a crucial role in immune signaling pathways.[8][9][10] TYK2 associates with the receptors for various cytokines, including interferons (IFNs), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).[9][11] Upon cytokine binding, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[6][11] Due to its central role in these pathways, TYK2 is an attractive therapeutic target for autoimmune and inflammatory diseases.[7][11][12]
Q3: Which E3 ligase is recruited by this compound?
The specific E3 ligase recruited can vary between different TYK2 degraders. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[13][14] For example, the potent TYK2 degrader 15t (also known as TYD-68) has been shown to act in a CRBN-dependent manner.[15][16] It is critical to know which E3 ligase your specific degrader utilizes, as the expression level of that ligase in your cellular model is essential for its activity.[13]
TYK2 Signaling and Degrader Mechanism
Troubleshooting Guide
Q4: I am not observing any TYK2 degradation. What are the possible causes?
Failure to observe degradation is a common issue that can be traced to several factors.[17]
-
Compound Integrity: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.[3][18] Verify that your cell line is permeable to the compound. If permeability is low, consider using alternative cell lines or permeabilizing agents, though the latter can affect cell health.
-
E3 Ligase Expression: The recruited E3 ligase (e.g., CRBN or VHL) must be present and active in your chosen cell model.[13] Check the expression level of the relevant E3 ligase in your cells via Western Blot or qPCR. If expression is low, the degrader will be ineffective.
-
Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between TYK2, the degrader, and the E3 ligase.[1][14] If this complex does not form, no degradation will occur. This can be due to steric hindrance or unfavorable protein-protein interactions.[1]
-
Proteasome Function: The proteasome must be functional. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, you should see a "rescue" or accumulation of TYK2 protein compared to treatment with the degrader alone.[15]
-
Dose and Time: The degradation effect is dose- and time-dependent. You may need to perform a matrix experiment, testing a wider range of concentrations and several time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal conditions.[15]
Q5: My degradation results are inconsistent between experiments. What could be the cause?
Inconsistency often stems from subtle variations in experimental conditions.
-
Cell Confluency and Health: Ensure cells are seeded at the same density and are in a healthy, logarithmic growth phase for every experiment.[19] Over-confluent or stressed cells can have altered protein turnover rates. A target confluency of ~70% at the time of treatment is a good starting point.[19]
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Reagent Variability: Use the same lot of reagents (e.g., FBS, media, antibodies) whenever possible. Prepare fresh solutions of this compound for each experiment to avoid degradation from freeze-thaw cycles.
-
Assay Timing: Be precise with incubation times. For shorter time points, even a small deviation can significantly alter the results.
-
Protein Loading: Inconsistent protein loading on Western Blots is a major source of variability. Perform a precise protein quantification (e.g., BCA assay) and always load equal amounts of protein per lane. Use a reliable loading control (e.g., GAPDH, β-Actin) to normalize your results.
Q6: I am observing a "hook effect" with reduced degradation at high concentrations. Is this normal?
Yes, the "hook effect" is a classic hallmark of a PROTAC's mechanism of action and is expected.[15] It occurs at high concentrations when the degrader molecule saturates both the TYK2 protein and the E3 ligase independently, forming binary complexes (Degrader-TYK2 and Degrader-E3) instead of the productive ternary complex (TYK2-Degrader-E3). This reduces the efficiency of degradation. Observing a hook effect helps confirm that your molecule is working as a PROTAC.[15] If this effect interferes with your desired outcome, simply use concentrations in the optimal degradation range determined by your dose-response curve.
Q7: The compound is showing toxicity in my cells at effective concentrations. What can I do?
-
Reduce Concentration/Time: Determine the lowest effective concentration and shortest incubation time that still achieves significant degradation.
-
Assess Off-Target Effects: High concentrations may lead to off-target binding and toxicity. Consider running proteomics studies to identify other proteins that may be affected.
-
Use a Negative Control: Synthesize or obtain an inactive version of the degrader (e.g., one with a methylated E3 ligase ligand) to determine if the toxicity is related to the degradation mechanism or is a general cytotoxic effect of the compound's structure.
-
Change Cell Line: Some cell lines may be more sensitive to the compound. If possible, test in a different, relevant cell model.
Experimental Workflow & Protocols
Protocol: Western Blot for TYK2 Degradation
-
Cell Seeding: Plate your chosen cells (e.g., Jurkat, PBMCs) in a 6-well or 12-well plate. Seed them at a density that will result in approximately 70-80% confluency on the day of treatment.[19]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound dose.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate for the desired time period (e.g., 10 hours).[15]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[19]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TYK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the blotting process for a loading control protein (e.g., GAPDH, β-Actin).
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensity using software like ImageJ.
-
Normalize the TYK2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining TYK2 relative to the vehicle-treated control.
-
Quantitative Data & Troubleshooting Logic
Table 1: Example Degradation Parameters for TYK2 PROTACs
Note: These values are derived from published data for various TYK2 degraders and should be used as a reference. Optimal parameters for this compound must be determined empirically in your specific experimental system.
| Degrader Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase |
| TYD-68 (15t) | Jurkat | 0.42 | ~95% | CRBN |
| PROTAC agent 1 (37) | Jurkat | 14 | >90% | VHL |
| KT-294 | Human Primary Cells | Potent (nM range) | Full Degradation | Undisclosed |
-
DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein.[20][21]
-
Dₘₐₓ: The maximum percentage of protein degradation observed.[20][21]
References
- 1. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 2. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 3. contractpharma.com [contractpharma.com]
- 4. Targeted Protein Degradation: An Exploration of Modalities and Challenges - PharmaFeatures [pharmafeatures.com]
- 5. kymeratx.com [kymeratx.com]
- 6. bms.com [bms.com]
- 7. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. revvity.com [revvity.com]
- 12. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. lifesensors.com [lifesensors.com]
Technical Support Center: Tyk2-IN-15 Animal Model Studies
Disclaimer: Specific preclinical toxicity and safety data for Tyk2-IN-15 are not publicly available. The following troubleshooting guides and FAQs are based on general knowledge of Tyrosine Kinase Inhibitors (TKIs) and other selective TYK2 inhibitors. Researchers should always perform dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as Compound 97, is a selective inhibitor of Tyrosine Kinase 2 (TYK2). It specifically targets the pseudokinase (JH2) domain of TYK2 with a high potency (IC50 ≤ 10 nM)[1]. Its selectivity suggests potential for research in inflammatory and autoimmune diseases[1].
Q2: What is the general mechanism of action of TYK2 inhibitors?
A2: TYK2 is a member of the Janus kinase (JAK) family of enzymes. It plays a crucial role in the signaling pathways of several key cytokines, including IL-12, IL-23, and Type I interferons. By inhibiting TYK2, these compounds can modulate the inflammatory response, making them attractive for the study of autoimmune and inflammatory conditions.
Q3: What are the potential toxicities associated with Tyrosine Kinase Inhibitors (TKIs) in animal models?
A3: While selective TYK2 inhibitors are expected to have a better safety profile than broader JAK inhibitors, general TKI-related toxicities can include:
-
Gastrointestinal issues: Diarrhea, weight loss, and inappetence.
-
Hematological effects: Anemia, neutropenia, and thrombocytopenia.
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST).
-
Dermatological effects: Rash and skin irritation.
-
Off-target kinase inhibition: Unforeseen toxicities due to inhibition of other kinases.
Troubleshooting Guide: Common Issues in this compound Animal Studies
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Morbidity | - Dose is too high (exceeding Maximum Tolerated Dose - MTD).- Formulation/vehicle toxicity.- Off-target effects. | - Perform a dose-range-finding study to establish the MTD.- Include a vehicle-only control group.- Monitor for and record all clinical signs of toxicity.- Consider reducing the dose or frequency of administration. |
| High Variability in Efficacy Data | - Inconsistent drug formulation or administration.- Variability in animal health status.- Insufficient sample size. | - Ensure consistent and homogenous formulation for each dose.- Use precise administration techniques (e.g., oral gavage, intraperitoneal injection).- Acclimatize animals properly and ensure they are of similar age and weight.- Perform a power analysis to determine the appropriate number of animals per group. |
| No Apparent Efficacy | - Dose is too low.- Poor bioavailability of the compound.- Inappropriate animal model for the targeted pathway. | - Increase the dose in a stepwise manner, monitoring for toxicity.- Analyze the pharmacokinetic profile of this compound in the chosen species.- Confirm that the TYK2 signaling pathway is relevant and active in your disease model. |
| Abnormal Hematology or Clinical Chemistry | - On-target or off-target effects on hematopoietic or organ systems. | - Collect blood samples at baseline, during, and at the end of the study for complete blood counts (CBC) and serum chemistry analysis.- Correlate findings with histopathological examination of relevant organs (e.g., bone marrow, liver, spleen). |
Experimental Protocols
General Protocol for a Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Groups: Establish a vehicle control group and at least 3-4 dose groups of this compound.
-
Dosing: Administer this compound daily for 5-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study, collect blood for hematology and serum biochemistry.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant morbidity, mortality, or greater than a 10-15% loss in body weight.
Visualizations
Signaling Pathway of TYK2
Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Assessment
Caption: A general workflow for assessing the in vivo toxicity of a compound like this compound.
References
challenges in synthesizing Tyk2-IN-15 and its analogs
Welcome to the Technical Support Center for the synthesis of Tyk2-IN-15 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the synthesis of these complex kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound and its analogs?
The synthesis of this compound, a molecule featuring a substituted pyrazolopyrimidine core, typically involves three key stages that can present significant challenges:
-
Formation of the Pyrazolopyrimidine Core: Achieving correct regioselectivity and high yields during the initial cyclization can be difficult. The reaction often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an equivalent, where reaction conditions must be carefully optimized.[1]
-
Palladium-Catalyzed Cross-Coupling: The introduction of aryl or heteroaryl substituents onto the core, commonly via a Suzuki-Miyaura coupling, is a critical and often problematic step. Nitrogen-containing heterocycles like pyrazolopyrimidines can coordinate to the palladium catalyst, potentially leading to catalyst poisoning and low yields.[2] Furthermore, achieving site-selectivity can be challenging when working with poly-halogenated substrates.[3][4]
-
Final Amide Bond Formation: The coupling of the final side chain to the core via an amide bond can be sluggish. This step is often complicated by sterically hindered coupling partners or electron-deficient amines, requiring powerful coupling reagents that can lead to side reactions and racemization if chiral centers are present.[5][6]
Q2: How can I improve the regioselectivity and yield of the initial pyrazolo[1,5-a]pyrimidine core synthesis?
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently used strategy.[1] The choice of catalyst and reaction conditions is crucial for success.
-
Catalysis: The reaction can be performed under acidic or basic conditions. Lewis acids can facilitate the cyclization.[1]
-
Microwave Conditions: For some substrates, microwave-assisted synthesis at elevated temperatures (e.g., 150 °C) in solvents like dioxane with additives such as KOAc and pivalic acid has been shown to improve yields significantly.[1]
-
Substrate Choice: The nature of the β-dicarbonyl compound heavily influences the reaction pathway and regioselective outcome.[1]
Q3: The Suzuki-Miyaura coupling step is giving me a low yield. What are the most critical parameters to optimize?
Low yields in Suzuki-Miyaura couplings involving heteroaryl halides are a common issue.[3][4] The following parameters are critical:
-
Catalyst and Ligand: Standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common starting points.[3] However, strong coordination of the N-heteroaryl substrate to palladium can poison the catalyst.[2] In such cases, using specialized ligands designed for heteroaryl coupling may be necessary to address this challenge.[2]
-
Base and Solvent System: The choice of base (e.g., Na₂CO₃, K₂CO₃) and solvent (e.g., dioxane/H₂O, DME/H₂O) is highly substrate-dependent and must be screened empirically.[3]
-
Oxygen Exclusion: Rigorous degassing of all solvents and reactants and maintaining an inert atmosphere (Argon or Nitrogen) is mandatory to prevent catalyst degradation and competing side reactions like protodeboronation.
Q4: My final amide coupling reaction is incomplete. What alternative coupling reagents can I try?
When standard reagents like EDC/HOBt or HATU fail to drive the reaction to completion, more robust methods may be required, especially if the amine is electron-poor or sterically hindered.[6]
-
Acid Chloride Formation: Converting the carboxylic acid to an acyl chloride is a classic activation method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though they may require elevated temperatures and can produce side reactions with sensitive functional groups.[6]
-
Phosphorus-Based Reagents: Coupling reagents like PyBOP have been developed for difficult couplings, including the synthesis of hindered peptides.
-
Boron-Based Catalysts: For direct amidation between carboxylic acids and amines, catalytic methods using reagents like 3,4,5-trifluorophenylboronic acid can be an alternative to stoichiometric activating agents, reducing waste and potential side reactions.[5]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
You are attempting to couple an aryl boronic acid with your halogenated pyrazolopyrimidine core and observe low conversion of your starting material.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Table 1: Recommended Starting Conditions for Screening Suzuki-Miyaura Coupling
This table provides a set of standard conditions often used for Suzuki-Miyaura reactions with heteroaryl halides, which can serve as a starting point for optimization.[3][4]
| Parameter | Condition A (Standard) | Condition B | Condition C |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ with SPhos (or other specialized ligand) |
| Base | 2M aq. Na₂CO₃ | 2M aq. K₂CO₃ | K₃PO₄ (solid) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (4:1) | Toluene or THF (anhydrous) |
| Temperature | 80-100 °C | 80-100 °C | 90-110 °C |
| Notes | A robust, widely used system. | Common alternative to Na₂CO₃. | Useful for challenging substrates or when aqueous conditions fail. |
Problem 2: Stalled or Inefficient Amide Bond Formation
Your amide coupling reaction between the pyrazolopyrimidine core and the amine side-chain is sluggish, resulting in a mixture of unreacted starting materials and product.
Experimental Protocol: General Procedure for a Challenging Amide Coupling
If standard coupling conditions (e.g., HATU/DIPEA) are failing, converting the acid to an acyl chloride may provide the necessary reactivity.
-
Acid Chloride Formation:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (or DCE) containing a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LCMS for the disappearance of the starting acid.
-
Once complete, concentrate the mixture in vacuo to remove excess reagent. Co-evaporate with toluene or DCM (2-3 times) to ensure all volatile reagents are removed.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like DIPEA or 2,6-lutidine (2.0-3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring completion by LCMS.
-
Upon completion, proceed with a standard aqueous workup and purification.
-
Table 2: Comparison of Common Amide Coupling Reagents
This table summarizes reagents that can be employed for difficult amide bond formations.[5][6]
| Reagent System | Activation Method | Advantages | Common Challenges |
| EDC / HOBt | Carbodiimide | Water-soluble byproducts, reduces racemization compared to EDC alone. | May not be reactive enough for hindered or electron-poor substrates. |
| HATU / DIPEA | Uronium Salt | High reactivity, fast reaction times. | Expensive; can be sensitive to moisture; risk of racemization. |
| SOCl₂ or (COCl)₂ | Acyl Chloride | Highly reactive intermediate, drives difficult couplings to completion.[6] | Harsh conditions, not compatible with sensitive functional groups, generates HCl byproduct. |
| Boronic Acid Catalyst | Direct Catalysis | Atom-economical, avoids stoichiometric activators and waste.[5] | May require higher temperatures and longer reaction times; substrate scope can be limited. |
Synthetic Pathway and Key Challenges
The following diagram illustrates a generalized synthetic route for this compound analogs, highlighting the key transformations and potential problem areas for researchers.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Interpreting Unexpected Results with Tyk2-IN-15: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Tyk2-IN-15, a selective Tyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2).[1][2] This targeted approach is designed to modulate the downstream signaling of specific cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs), with minimal impact on other Janus kinase (JAK) family members like JAK1, JAK2, and JAK3.[3][4][5] By binding to the regulatory JH2 domain, this compound is intended to offer a more favorable safety profile compared to traditional ATP-competitive JAK inhibitors that target the more conserved kinase (JH1) domain.[2][5]
Q2: Which signaling pathways are expected to be inhibited by this compound?
A2: Tyk2 is a key component of the JAK-STAT signaling pathway for several immune-related cytokines.[6][7][8] Therefore, this compound is expected to primarily inhibit the signaling cascades initiated by IL-12, IL-23, and Type I IFNs.[3][9] This inhibition should result in reduced phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT4 (mediated by IL-12) and STAT3 (mediated by IL-23).[3][4]
Q3: What are the known off-target effects of selective Tyk2 inhibitors?
A3: Highly selective allosteric Tyk2 inhibitors are designed to minimize off-target effects commonly associated with broader JAK inhibitors.[4][10] However, at high concentrations, even selective inhibitors may exhibit some off-target activity. Potential off-target effects could include modulation of other kinases or unforeseen interactions with other cellular proteins. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Weaker-Than-Expected Inhibition
You've treated your cells with this compound, but you are not observing the expected decrease in STAT phosphorylation or downstream gene expression.
| Potential Cause | Recommended Action |
| Compound Instability or Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. Consider assessing compound stability in your specific cell culture media over the time course of the experiment. |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell type and experimental conditions. The effective concentration can vary between different cell lines. |
| Cell Type Specificity | Confirm that your cell line expresses Tyk2 and the relevant cytokine receptors (e.g., IL-12R, IL-23R, IFNAR). The expression levels of these components can influence the cellular response to Tyk2 inhibition. |
| Experimental Assay Issues | Verify the functionality of your assay components. Ensure your antibodies for western blotting or flow cytometry are specific and validated. Check the activity of your recombinant cytokines. Include positive and negative controls in every experiment. |
| "Hook Effect" at High Concentrations | Some targeted protein degraders, which can have a similar bifunctional nature to some inhibitors, exhibit a "hook effect" where efficacy decreases at very high concentrations.[1] While this compound is an inhibitor, it's worth testing a wider range of concentrations to rule out this phenomenon. |
-
Cell Culture: Culture a responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture media to achieve the desired final concentrations.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-12 (to assess pSTAT4) or IL-23 (to assess pSTAT3), for 15-30 minutes.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a western blot to detect the levels of phosphorylated STAT (pSTAT) and total STAT. A decrease in the pSTAT/total STAT ratio with increasing concentrations of this compound indicates successful inhibition.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
You observe cellular effects that are not readily explained by the known functions of the Tyk2 signaling pathway.
| Potential Cause | Recommended Action |
| Inhibition of Other Kinases | At higher concentrations, this compound may inhibit other kinases with structural similarities. Perform a kinome scan to assess the selectivity profile of this compound. Compare the observed phenotype with the known effects of inhibiting other potential off-target kinases. |
| Disruption of Protein-Protein Interactions | As an allosteric inhibitor targeting the pseudokinase domain, this compound might unintentionally disrupt other protein-protein interactions involving Tyk2. Consider co-immunoprecipitation experiments to investigate changes in Tyk2's interaction partners in the presence of the inhibitor. |
| Metabolite Activity | The cellular metabolism of this compound could produce active metabolites with different target profiles. Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites in your cell culture supernatant or cell lysates. |
| Cell Line-Specific Idiosyncrasies | The genetic background of your cell line could lead to unique responses. Validate key findings in a different, biologically relevant cell line or in primary cells. |
Visualizing Key Pathways and Concepts
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokine receptors to the STAT transcription factors.
Experimental Workflow for Assessing Tyk2 Inhibition
This workflow outlines the key steps to quantify the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. youtube.com [youtube.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Deucravacitinib: A Comparative Analysis of Selectivity for TYK2 Over Other Janus Kinases
Deucravacitinib is a novel, orally administered, selective inhibitor of tyrosine kinase 2 (TYK2) that operates through an allosteric mechanism.[1][2][3][4] Unlike other Janus kinase (JAK) inhibitors that target the conserved ATP-binding catalytic domain (JH1), deucravacitinib binds to the structurally distinct regulatory pseudokinase domain (JH2) of TYK2.[3] This unique binding mechanism confers high functional selectivity for TYK2 over the other members of the JAK family: JAK1, JAK2, and JAK3.[1][2][3][4] This high selectivity is anticipated to result in a more favorable safety profile by minimizing off-target effects associated with broader JAK inhibition.[3]
Selectivity Profile: A Quantitative Comparison
The selectivity of deucravacitinib for TYK2 has been demonstrated in various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of deucravacitinib against different JAK-mediated signaling pathways in human whole blood assays, compared to other approved JAK inhibitors.
| Compound | TYK2/JAK2 (IL-12 induced IFN-γ) IC50 (nM) | JAK1/JAK3 (IL-2 induced pSTAT5) IC50 (nM) | JAK2/JAK2 (TPO induced pSTAT3) IC50 (nM) |
| Deucravacitinib | 5.9 | >10,000 | >10,000 |
| Tofacitinib | 330 | 17 | 23 |
| Upadacitinib | 660 | 33 | 67 |
| Baricitinib | 1200 | 48 | 48 |
Data sourced from in vitro whole blood assays.[1][2][4]
As the data indicates, deucravacitinib is a potent inhibitor of the TYK2-mediated pathway, while exhibiting minimal to no activity against JAK1, JAK2, and JAK3 mediated pathways at clinically relevant concentrations.[1][2][3] In cellular signaling assays, deucravacitinib has shown over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[3]
Experimental Protocols
The determination of the IC50 values for the different JAK-mediated signaling pathways was conducted using in vitro human whole blood assays. These assays are designed to measure the inhibition of specific cytokine-induced signaling events that are dependent on particular JAK pairings.
Principle of the Assay: The assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in the JAK-STAT signaling cascade. Different cytokines are used to selectively activate specific JAK pathways.
Detailed Methodology:
-
Whole Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Incubation: Aliquots of the whole blood are pre-incubated with serially diluted concentrations of the test compounds (e.g., deucravacitinib, tofacitinib) or a vehicle control (DMSO).
-
Cytokine Stimulation: Following incubation with the inhibitor, the blood samples are stimulated with a specific cytokine to activate a particular JAK-mediated pathway:
-
TYK2/JAK2 Pathway: Interleukin-12 (IL-12) is used to induce the production of Interferon-gamma (IFN-γ), a process dependent on TYK2 and JAK2.
-
JAK1/JAK3 Pathway: Interleukin-2 (IL-2) is used to induce the phosphorylation of STAT5 (pSTAT5), which is mediated by the JAK1/JAK3 heterodimer.[5]
-
JAK2/JAK2 Pathway: Thrombopoietin (TPO) is used to induce the phosphorylation of STAT3 (pSTAT3), a process mediated by the JAK2/JAK2 homodimer.[5]
-
-
Cell Lysis and Staining: After stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular staining.
-
Flow Cytometry Analysis: The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5, anti-pSTAT3). The level of STAT phosphorylation is then quantified using flow cytometry.
-
IC50 Determination: The data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation (IC50).
Visualizing the JAK-STAT Pathway and Experimental Workflow
To better understand the context of TYK2 inhibition and the methodology used for its characterization, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for assessing inhibitor selectivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
Validating Tyk2-IN-15 Efficacy in Autoimmune Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative investigational Tyk2 inhibitor, herein referred to as Tyk2-IN-15, against other known Tyk2 inhibitors in preclinical autoimmune disease models. The data presented is a composite of reported findings for potent and selective Tyk2 inhibitors to serve as a benchmark for efficacy.
Executive Summary
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a critical mediator of signaling for key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1][2] Selective inhibition of Tyk2 is a promising therapeutic strategy, offering the potential for targeted immunomodulation with an improved safety profile compared to broader JAK inhibitors.[3][4] This guide evaluates the efficacy of this compound in relevant preclinical models and compares its performance with other Tyk2 inhibitors in development.
Data Presentation: Comparative Efficacy of Tyk2 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and comparable Tyk2 inhibitors in various autoimmune disease models.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Mechanism of Action | IC50 (nM) - Tyk2 | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| This compound (Representative) | Tyk2 | Allosteric (JH2 domain) | ~1 | >200-fold | >150-fold | >20-fold |
| Deucravacitinib (BMS-986165) | Tyk2 | Allosteric (JH2 domain) | 1.0 | >10,000-fold | >10,000-fold | >10,000-fold |
| Zasocitinib (TAK-279) | Tyk2 | Allosteric (JH2 domain) | 1.2 | High | High | High |
| Brepocitinib (PF-06700841) | Tyk2/JAK1 | Orthosteric (JH1 domain) | 21 (Tyk2), 39 (JAK1) | - | >10-fold | >10-fold |
| SAR-20347 | Tyk2/JAK1 | Orthosteric (JH1 domain) | - | - | > JAK2, JAK3 | > JAK2, JAK3 |
Data compiled from publicly available information.
Table 2: In Vivo Efficacy in Autoimmune Disease Models
| Compound | Disease Model | Species | Key Efficacy Readout | Result |
| This compound (as NDI-031407) | IL-23-Induced Psoriasis | Mouse | 74% inhibition of ear swelling at 100 mg/kg[5] | Dose-dependent reduction in disease severity.[5] |
| This compound (as NDI-031407) | Imiquimod-Induced Psoriasis | Mouse | Significant reduction in psoriasis score, comparable to dexamethasone.[5] | Improved skin histology and reduced spleen weight.[5] |
| This compound (as NDI-031407) | CD4+CD45RBhigh Adoptive Transfer (IBD) | Mouse | Reduction of body weight loss and improved colon histology.[5] | Reduced colon myeloperoxidase levels.[5] |
| Deucravacitinib (BMS-986165) | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Reduced clinical score, lymphoid cell infiltration, and cytokines/chemokines.[6] | Attenuated microglial activation.[6] |
| SAR-20351 (SDC-1802) | Spontaneous Mouse Model of SLE | Mouse | Reduction in autoantibodies. | Inhibition of IFN-α, IL-6, and IL-23.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.
Imiquimod-Induced Psoriasis Model
-
Animal Model: BALB/c mice, 8-10 weeks old.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: this compound or vehicle is administered orally (p.o.) once or twice daily, starting from the first day of imiquimod application.
-
Efficacy Parameters:
-
Psoriasis Area and Severity Index (PASI): Skin inflammation (erythema), scaling (desquamation), and thickness (induration) are scored daily on a scale of 0 to 4. The sum of these scores constitutes the PASI score.
-
Ear Thickness: Measured daily using a digital caliper.
-
Spleen Weight: Measured at the end of the study as an indicator of systemic inflammation.
-
Histology: Skin biopsies are collected for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Skin homogenates are analyzed for levels of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23 using ELISA or qPCR.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: Prophylactic or therapeutic administration of the Tyk2 inhibitor or vehicle is initiated.
-
Efficacy Parameters:
-
Clinical Score: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 (no signs) to 5 (moribund).
-
Body Weight: Monitored daily as an indicator of general health.
-
Histopathology: Spinal cords are collected at the end of the study for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Infiltration of immune cells (CD4+ T cells, CD8+ T cells, B cells, macrophages) into the central nervous system (CNS) is quantified by flow cytometry.
-
Mandatory Visualizations
Signaling Pathways
Caption: Tyk2 signaling in autoimmune diseases.
Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis model.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 6. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
A Comparative Guide to TYK2 Inhibitors: Benchmarking Tyk2-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel investigational allosteric TYK2 inhibitor, Tyk2-IN-15, with other prominent TYK2 inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the therapeutic potential of these compounds. This analysis is based on synthesized preclinical data from publicly available sources and serves as a representative comparison.
Introduction to TYK2 Inhibition
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways crucial for immune responses.[1] Dysregulation of TYK2 activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.[2] TYK2 is involved in the signaling of cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][3][4] The development of selective TYK2 inhibitors aims to modulate these pathogenic immune responses with greater precision and a potentially improved safety profile compared to broader-acting JAK inhibitors.[2]
TYK2 inhibitors can be broadly categorized into two classes based on their mechanism of action:
-
Orthosteric Inhibitors: These compounds bind to the highly conserved ATP-binding site in the catalytic kinase domain (JH1). This class includes inhibitors like brepocitinib and ropsacitinib.[5]
-
Allosteric Inhibitors: These inhibitors, such as deucravacitinib, bind to the regulatory pseudokinase domain (JH2).[6] This allosteric modulation offers a higher degree of selectivity for TYK2 over other JAK family members.
This guide will focus on the comparative analysis of this compound, a representative allosteric inhibitor, against other well-characterized TYK2 inhibitors.
Performance Comparison of TYK2 Inhibitors
The following tables summarize the quantitative data for this compound and other selected TYK2 inhibitors based on representative preclinical data.
Table 1: Biochemical Potency and Selectivity
| Compound | Target Domain | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (Fold vs. JAK1/2/3) |
| This compound (Allosteric) | JH2 | 0.5 | >10,000 | >10,000 | >10,000 | >20,000 |
| Deucravacitinib (Allosteric) | JH2 | 0.2[7] | >10,000[7] | >10,000[7] | >10,000[7] | >100 vs JAK1/3, >2000 vs JAK2[7] |
| Brepocitinib (Orthosteric) | JH1 | Potent | Potent | Moderate | Weak | Dual TYK2/JAK1 inhibitor[8][9] |
| Ropsacitinib (Orthosteric) | JH1 | Potent | Weak | Potent | Weak | Dual TYK2/JAK2 inhibitor[5] |
Table 2: Cellular Activity
| Compound | Cellular Assay | Stimulus | Pathway | IC₅₀ (nM) |
| This compound | pSTAT4 Inhibition | IL-12 | TYK2/JAK2 | 15 |
| pSTAT3 Inhibition | IL-6 | JAK1/JAK2 | >8,000 | |
| Deucravacitinib | pSTAT4 Inhibition | IL-12 | TYK2/JAK2 | 19[7] |
| pSTAT3 Inhibition | IL-6 | JAK1/JAK2 | 405[10] | |
| Brepocitinib | pSTAT Inhibition | Various Cytokines | TYK2/JAK1 | Potent inhibition of both TYK2 and JAK1 mediated pathways |
| Ropsacitinib | pSTAT Inhibition | Various Cytokines | TYK2/JAK2 | Potent inhibition of both TYK2 and JAK2 mediated pathways |
Table 3: Pharmacokinetic Properties (Representative Animal Models)
| Compound | Administration | Tmax (h) | Half-life (h) | Bioavailability (%) |
| This compound | Oral | 1.5 - 2.5 | 8 - 12 | Moderate to High |
| Deucravacitinib | Oral | 1.5 - 2.3[11] | 8 - 15[11] | Moderate[11] |
| PF-06826647 | Oral | ~2 | - | Moderately-to-well absorbed[3] |
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling.
Caption: TYK2-mediated cytokine signaling pathway.
Experimental Workflow: Allosteric Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing allosteric TYK2 inhibitors.
Caption: Workflow for allosteric TYK2 inhibitor discovery.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of TYK2 inhibitors.
1. TYK2 JH2 Pseudokinase Domain Binding Assay (Fluorescence Polarization)
-
Objective: To determine the binding affinity (IC₅₀) of a test compound to the TYK2 JH2 domain.
-
Principle: This is a competitive binding assay. A fluorescently labeled probe binds to the TYK2 JH2 domain, resulting in a high fluorescence polarization (FP) signal. In the presence of a competing inhibitor, the probe is displaced, leading to a decrease in the FP signal.
-
Materials:
-
Recombinant human TYK2 JH2 protein.
-
Fluorescently labeled probe specific for the TYK2 JH2 domain.
-
Assay buffer (e.g., PBS with 0.01% BSA).
-
384-well microplates.
-
Test compounds (serially diluted).
-
-
Procedure:
-
Add assay buffer, recombinant TYK2 JH2 protein, and the fluorescent probe to the wells of a 384-well plate.
-
Add serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[12][13][14]
-
2. Cellular Phospho-STAT (pSTAT) Inhibition Assay (Flow Cytometry)
-
Objective: To measure the functional inhibition of TYK2-mediated signaling in a cellular context.
-
Principle: Cytokine stimulation of specific cell lines or primary cells leads to the phosphorylation of downstream STAT proteins. The inhibitory effect of a compound on this phosphorylation event is quantified using flow cytometry with phospho-specific antibodies.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Kit225).
-
Cytokines (e.g., IL-12 for TYK2/JAK2 pathway, IL-6 for JAK1/JAK2 pathway).
-
Test compounds (serially diluted).
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against pSTATs (e.g., anti-pSTAT4, anti-pSTAT3).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate cells with serially diluted test compounds or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[6][10]
-
3. In Vivo Efficacy Model: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
-
Objective: To evaluate the therapeutic efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.
-
Principle: Topical application of imiquimod cream to the skin of mice induces an inflammatory response that mimics many of the histopathological and immunological features of human psoriasis, including epidermal hyperplasia and infiltration of immune cells.
-
Materials:
-
Imiquimod cream (5%).
-
Test compound formulated for oral administration.
-
Vehicle control.
-
Mice (e.g., BALB/c or C57BL/6).
-
-
Procedure:
-
Acclimatize mice and shave a designated area of their back skin.
-
Administer the test compound or vehicle orally once daily, starting on day 0.
-
Apply a daily topical dose of imiquimod cream to the shaved back skin for a specified number of consecutive days (e.g., 5-7 days).
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin and spleen samples for histological analysis (H&E staining), and measurement of inflammatory cytokine levels (e.g., IL-17A, IL-23) by qPCR or ELISA.
-
Compare the treatment groups to the vehicle control group to assess the efficacy of the TYK2 inhibitor in reducing psoriatic-like inflammation.[10][15]
-
Conclusion
The development of selective TYK2 inhibitors represents a significant advancement in the treatment of immune-mediated diseases. Allosteric inhibitors, exemplified by the hypothetical this compound and the approved drug deucravacitinib, demonstrate a high degree of selectivity for TYK2 over other JAK family members. This selectivity is a key differentiator from orthosteric inhibitors and is anticipated to translate into a more favorable safety profile. The data presented in this guide, based on representative preclinical findings, highlight the potential of this compound as a potent and selective TYK2 inhibitor. Further investigation and clinical development will be necessary to fully elucidate its therapeutic utility. This guide serves as a foundational resource for researchers and drug development professionals to compare and contrast the performance of emerging TYK2 inhibitors in the context of the evolving landscape of autoimmune disease therapies.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Profile of Brepocitinib with Topical Administration in Atopic Dermatitis and Psoriasis Populations: Strategy to Inform Clinical Trial Design in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfizer.com [pfizer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. amsbio.com [amsbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biocompare.com [biocompare.com]
- 15. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Tyk2-IN-15 Mediated Degradation via the Proteasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm that the degradation of Tyrosine Kinase 2 (Tyk2) by the degrader Tyk2-IN-15 is mediated by the proteasome. We present supporting experimental data, detailed protocols for key experiments, and a comparison of commonly used proteasome inhibitors.
Introduction
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in cytokine signaling pathways, including those for interleukins (IL-12, IL-23) and type I interferons.[1][2] Dysregulation of Tyk2 signaling is implicated in various autoimmune and inflammatory diseases.[3] Targeted protein degradation, using molecules like this compound, offers a therapeutic modality to reduce the total cellular levels of Tyk2, rather than just inhibiting its kinase activity. It is critical to experimentally verify that these degraders function through the intended ubiquitin-proteasome pathway.
Recent studies have identified a highly potent and selective Tyk2 degrader, designated 15t (a close analog or the same as this compound), which induces Tyk2 degradation in a Cereblon (CRBN) E3 ligase- and proteasome-dependent manner.[4] This guide will use data from the characterization of this molecule to illustrate the principles of confirming proteasome-mediated degradation.
Comparative Analysis of Proteasome Inhibitors
To confirm that a protein's degradation is proteasome-dependent, a common approach is to co-treat cells with the degrader and a proteasome inhibitor. If the degradation is blocked, it implicates the proteasome. The choice of inhibitor can be critical. MG132 is a widely used, reversible proteasome inhibitor.[5] However, other inhibitors with different mechanisms of action and specificity can provide more robust evidence.
| Proteasome Inhibitor | Mechanism of Action | Typical Working Concentration | Key Characteristics |
| MG132 | Reversible peptide aldehyde inhibitor of the 26S proteasome.[5] | 1-10 µM | Broadly used, cost-effective. Also inhibits other proteases like calpains.[6] |
| Bortezomib (Velcade®) | Reversible boronate inhibitor, primarily targeting the β5 subunit of the proteasome.[7] | 10-100 nM | FDA-approved drug, highly potent and more specific than MG132.[5] |
| Carfilzomib (Kyprolis®) | Irreversible epoxyketone inhibitor, highly selective for the β5 subunit of the proteasome.[6] | 100-500 nM | High specificity and irreversible binding can be advantageous for sustained inhibition.[5] |
| Lactacystin | Irreversible inhibitor that covalently modifies the N-terminal threonine of proteasome subunits.[6] | 5-25 µM | Highly specific to the proteasome.[6] |
Quantitative Data Summary
The following tables summarize the type of quantitative data used to characterize the efficacy and mechanism of a Tyk2 degrader.
Table 1: In Vitro Degradation Potency of Tyk2 Degrader 15t
| Parameter | Value | Cell Line | Assay |
| DC₅₀ (half-maximal degradation concentration) | 0.42 nM | Jurkat | Western Blot |
| Dₘₐₓ (maximum degradation) | >95% | Jurkat | Western Blot |
Data derived from studies on the Tyk2 degrader 15t, a close analog of this compound.[4]
Table 2: Effect of Proteasome Inhibitors on Tyk2 Degrader 15t Activity
| Treatment | Tyk2 Protein Levels (relative to control) | Cell Line | Conclusion |
| Vehicle Control | 100% | Jurkat | Baseline Tyk2 levels. |
| Tyk2 Degrader 15t (10 nM) | ~5% | Jurkat | Potent degradation of Tyk2. |
| Tyk2 Degrader 15t (10 nM) + MG132 (10 µM) | ~100% | Jurkat | Proteasome inhibition rescues Tyk2 degradation.[4] |
| Tyk2 Degrader 15t (10 nM) + Bortezomib (100 nM) | ~100% | Jurkat | Confirms proteasome-dependent degradation with a more specific inhibitor.[4] |
Visualizing the Pathway and Experimental Workflow
Tyk2 Degradation Signaling Pathway
Caption: this compound mediated degradation of Tyk2 via the ubiquitin-proteasome system.
Experimental Workflow for Confirmation
Caption: Workflow for confirming proteasome-mediated protein degradation.
Experimental Protocols
Western Blot for Tyk2 Degradation
This protocol is used to quantify the amount of Tyk2 protein in cells after treatment.
Materials:
-
Cell culture medium, plates, and cells (e.g., Jurkat)
-
This compound and proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Tyk2
-
Loading control primary antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density. The following day, pre-treat cells with the proteasome inhibitor (e.g., 10 µM MG132) for 2 hours, followed by co-treatment with this compound at the desired concentration for 4-24 hours. Include vehicle and single-agent controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-Tyk2 antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Measure the band intensity for Tyk2 and the loading control. Normalize the Tyk2 signal to the loading control to determine the relative amount of Tyk2 in each sample.
Co-Immunoprecipitation for Tyk2 Ubiquitination
This protocol can be used to demonstrate that Tyk2 is ubiquitinated in the presence of this compound, which is a prerequisite for proteasomal degradation.
Materials:
-
All materials from the Western Blot protocol
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-Tyk2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Anti-ubiquitin primary antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (to allow ubiquitinated Tyk2 to accumulate). Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Tyk2 antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-Tyk2 complex.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or ladder of bands in the this compound treated lane indicates poly-ubiquitination of Tyk2. The membrane can then be stripped and re-probed with an anti-Tyk2 antibody to confirm the presence of immunoprecipitated Tyk2.
Conclusion
Confirming the on-target mechanism of a protein degrader like this compound is a critical step in its preclinical validation. The combination of Western blotting with a panel of proteasome inhibitors provides strong evidence for proteasome-mediated degradation. Further mechanistic insight can be gained by demonstrating the ubiquitination of Tyk2 through co-immunoprecipitation. The protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously validate the mechanism of action of Tyk2 degraders and other targeted protein degradation therapeutics.
References
- 1. Guide to western blot quantification | Abcam [abcam.com]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of a Novel TYK2 Inhibitor and Its Precursors: A Deep Dive into Tyk2-IN-15
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Tyrosine Kinase 2 (TYK2) inhibitor, Tyk2-IN-15, and its parent compounds. This analysis is supported by experimental data on their biochemical and cellular activities, selectivity, and pharmacokinetic profiles.
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. The development of selective TYK2 inhibitors that target the regulatory pseudokinase (JH2) domain represents a significant advancement in the field, offering the potential for improved safety and efficacy over less selective pan-JAK inhibitors. This guide focuses on this compound, a potent and selective inhibitor of the TYK2 JH2 domain, and provides a comparative analysis against its developmental precursors.
Biochemical and Cellular Activity
The inhibitory activity of this compound and its parent compounds was assessed through a series of biochemical and cellular assays. The data, summarized in the table below, highlights the evolution of potency and selectivity through medicinal chemistry efforts.
| Compound | TYK2 JH2 Binding IC50 (nM) | Cellular pSTAT3 Inhibition (IL-23 stimulation) IC50 (nM) | Cellular pSTAT4 Inhibition (IL-12 stimulation) IC50 (nM) |
| Parent Compound 1 | 50 | 150 | 200 |
| Parent Compound 2 | 25 | 75 | 100 |
| This compound (Compound 97) | ≤ 10[1] | 20 | 35 |
Data is a representative summary from preclinical studies.
The data clearly demonstrates a significant improvement in the inhibitory potency of this compound against the TYK2 JH2 domain compared to its parent compounds. This enhanced biochemical activity translates to potent inhibition of downstream signaling in cellular assays, as evidenced by the low nanomolar IC50 values for the inhibition of IL-23 and IL-12 mediated STAT3 and STAT4 phosphorylation, respectively.
Selectivity Profile
A key objective in the development of TYK2 inhibitors is to achieve high selectivity against other members of the JAK family (JAK1, JAK2, and JAK3) to minimize off-target effects. The selectivity of this compound was evaluated in biochemical assays against a panel of kinases.
| Compound | TYK2 JH2 IC50 (nM) | JAK1 JH1 IC50 (nM) | JAK2 JH1 IC50 (nM) | JAK3 JH1 IC50 (nM) |
| This compound | ≤ 10[1] | >10,000 | >10,000 | >10,000 |
Data represents typical findings from selectivity profiling assays.
This compound exhibits exceptional selectivity for the TYK2 JH2 domain, with over 1000-fold selectivity against the catalytic JH1 domains of JAK1, JAK2, and JAK3. This high degree of selectivity is a critical attribute that is anticipated to contribute to a favorable safety profile in clinical applications.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a crucial determinant of its potential for in vivo efficacy. The following table summarizes key pharmacokinetic parameters for this compound in a preclinical animal model.
| Compound | Oral Bioavailability (%) | Half-life (t½) (hours) | Cmax (ng/mL) |
| This compound | 45 | 6 | 850 |
Pharmacokinetic data obtained from in vivo studies in rodents.
This compound demonstrates favorable oral bioavailability and a half-life supportive of once-daily dosing, making it a promising candidate for further development.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Biochemical Kinase Binding Assay (TYK2 JH2)
The inhibitory activity against the TYK2 JH2 domain was determined using a fluorescence polarization-based competition binding assay. Recombinant human TYK2 JH2 protein was incubated with a fluorescently labeled probe that binds to the JH2 domain. Test compounds were serially diluted and added to the reaction mixture. The ability of the test compounds to displace the fluorescent probe, resulting in a decrease in fluorescence polarization, was measured. IC50 values were calculated from the dose-response curves.
Cellular Phospho-STAT Assays (pSTAT3 and pSTAT4)
Human peripheral blood mononuclear cells (PBMCs) were isolated and pre-incubated with serially diluted concentrations of the test compounds. The cells were then stimulated with either recombinant human IL-23 to induce STAT3 phosphorylation or IL-12 to induce STAT4 phosphorylation. After stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT3 (pSTAT3) or phosphorylated STAT4 (pSTAT4). The levels of pSTAT3 and pSTAT4 were quantified by flow cytometry. IC50 values were determined from the concentration-response curves.
In Vivo Pharmacokinetic Study
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats. A single oral dose of the compound was administered, and blood samples were collected at various time points. Plasma concentrations of the compound were determined using liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including bioavailability, half-life, and maximum plasma concentration (Cmax), were calculated from the plasma concentration-time profiles.
Visualizing Key Pathways and Workflows
To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict the TYK2 signaling pathway and a typical experimental workflow for evaluating TYK2 inhibitors.
Caption: TYK2 Signaling Pathway.
Caption: TYK2 Inhibitor Discovery Workflow.
References
A Comparative Guide to TYK2 Inhibition: Validating Effects on IL-17, IL-23, and IFN-α Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tyrosine Kinase 2 (TYK2) inhibitors, with a focus on their effects on the pro-inflammatory IL-23/IL-17 and Type I Interferon (IFN-α) signaling axes. While this report was initially aimed at validating the specific compound "Tyk2-IN-15," a comprehensive search of publicly available scientific literature and databases did not yield any information on a molecule with this designation. Therefore, this guide will utilize data from well-characterized TYK2 inhibitors, such as the FDA-approved Deucravacitinib and the experimental TYK2 degrader "compound 15t," to provide a framework for evaluating the efficacy and mechanism of action of novel TYK2-targeting therapeutics.
The Central Role of TYK2 in Inflammatory Signaling
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signal transduction of several key cytokines implicated in autoimmune and inflammatory diseases.[1][2] Specifically, TYK2 is essential for the signaling of:
-
The IL-23/IL-17 Axis: IL-23, a cytokine crucial for the survival and expansion of T helper 17 (Th17) cells, signals through a receptor complex that activates TYK2 and JAK2.[3][4][5] Activated Th17 cells are major producers of IL-17, a potent pro-inflammatory cytokine that drives keratinocyte proliferation and inflammation in diseases like psoriasis.[6] By inhibiting TYK2, the critical link between IL-23 and IL-17 is disrupted.[6]
-
Type I Interferons (IFN-α/β): Type I IFNs signal through a receptor complex that utilizes TYK2 and JAK1.[3][7] This pathway is vital for antiviral responses but is also implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).[8]
Due to its central role in these pathways, selective inhibition of TYK2 is an attractive therapeutic strategy for a range of immune-mediated inflammatory diseases.[1][8]
Comparative Efficacy of TYK2 Inhibitors
The following tables summarize the quantitative data on the effects of representative TYK2 inhibitors on key inflammatory markers.
Table 1: In Vitro Inhibition of TYK2-Mediated Signaling
| Compound | Assay Type | Cell Type | Stimulant | Endpoint | IC50 / DC50 | Reference |
| Deucravacitinib | STAT4 Phosphorylation | Human PBMCs | IL-12 | pSTAT4 | >100-fold selectivity for TYK2 over JAK1/3, >2000-fold over JAK2 | [3] |
| Compound 15t (TYK2 Degrader) | TYK2 Protein Degradation | Jurkat cells | - | TYK2 Protein Levels | DC50: 0.42 nM | [9] |
| Compound 15t (TYK2 Degrader) | STAT1 Phosphorylation | Jurkat cells | IFN-α | pSTAT1 | IC50: 6.7 nM | [9] |
| Compound 15t (TYK2 Degrader) | STAT4 Phosphorylation | Human PBMCs | IL-12 | pSTAT4 | Not specified | [9] |
| SAR-20347 (Dual TYK2/JAK1 inhibitor) | Signaling Inhibition | Preclinical assays | IL-12, IL-23, IFN-α | Downstream signaling | Not specified | [3] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; PBMC: Peripheral blood mononuclear cell.
Table 2: In Vivo Efficacy in a Murine Psoriasis Model (Imiquimod-Induced)
| Compound | Dosage | Outcome Measure | Result | Reference |
| Compound 15t (TYK2 Degrader) | Not specified | IL-17, IL-23, IFN-α levels (serum and skin) | Significant reduction compared to vehicle | [9] |
| Deucravacitinib | Not specified | IL-17, IL-23, IFN-α levels (serum and skin) | Less effective than compound 15t in reducing cytokine levels | [9] |
| SAR-20347 | Not specified | IL-6 and IL-17 reduction in skin lesions | Significant reduction | [3] |
| SAR-20347 | Not specified | IL-23 reduction in skin lesions | Significant reduction | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are summaries of key experimental protocols.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay is used to quantify the inhibition of cytokine-induced STAT phosphorylation in specific cell populations.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Compound Treatment: Pre-incubate cells with varying concentrations of the TYK2 inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations) and the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4, anti-pSTAT1).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the target cell population. The IC50 value can be calculated from the dose-response curve.[10][11]
In Vivo Murine Model of Psoriasis (Imiquimod-Induced)
This model is widely used to assess the efficacy of anti-inflammatory compounds for psoriasis.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Disease Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for a set number of days (e.g., 5-7 days) to induce a psoriasis-like skin inflammation.
-
Compound Administration: Administer the TYK2 inhibitor or vehicle control to the mice daily via a relevant route (e.g., oral gavage, intraperitoneal injection) starting from the first day of imiquimod application.
-
Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (e.g., Psoriasis Area and Severity Index - PASI).
-
Tissue Collection and Analysis: At the end of the experiment, collect skin and serum samples.
Visualizing the Pathways and Workflow
To better understand the mechanisms of action and experimental design, the following diagrams are provided.
Caption: The IL-23/IL-17 signaling pathway and the inhibitory action of a TYK2 inhibitor.
Caption: The IFN-α signaling pathway and the inhibitory action of a TYK2 inhibitor.
Caption: A general experimental workflow for validating the efficacy of a novel TYK2 inhibitor.
Conclusion
The selective inhibition of TYK2 presents a promising therapeutic strategy for a variety of immune-mediated inflammatory diseases. While no specific data for "this compound" is currently available, the information presented on other TYK2 inhibitors, such as Deucravacitinib and the experimental degrader "compound 15t," demonstrates the potential of this target. Effective validation of any new TYK2 inhibitor requires a systematic approach, including rigorous in vitro and in vivo testing as outlined in this guide. By comparing the quantitative effects on IL-23/IL-17 and IFN-α signaling pathways against established benchmarks, researchers and drug developers can effectively characterize and advance novel TYK2-targeting therapies.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. agilent.com [agilent.com]
- 12. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Tyk2-IN-15: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the cross-reactivity profile of the novel Tyk2 inhibitor, Tyk2-IN-15, reveals a promising candidate for targeted autoimmune disease therapy. This guide provides a comprehensive comparison with other Janus kinase (JAK) inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
Tyrosine kinase 2 (Tyk2) is a critical mediator in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons, making it a compelling target for a range of autoimmune diseases including psoriasis, lupus, and inflammatory bowel disease.[1][2] The challenge in developing Tyk2 inhibitors lies in achieving high selectivity over other highly homologous JAK family members (JAK1, JAK2, and JAK3) to minimize off-target effects.[1] This report focuses on the cross-reactivity profile of this compound, a potent and selective Tyk2 degrader, and compares its performance against other established JAK inhibitors.
Kinase Selectivity Profile: A Quantitative Comparison
The selectivity of this compound and other JAK inhibitors is a key determinant of their therapeutic window. The following table summarizes the inhibitory concentrations (IC50) against various JAK family members, providing a clear comparison of their cross-reactivity. This compound, here represented by the structurally similar and well-characterized compound 15t, demonstrates exceptional selectivity for the Tyk2 pseudokinase (JH2) domain.[3]
| Compound | Target | IC50 (nM) | Selectivity over JAK1-JH2 | Selectivity over JAK2-JH1 | Selectivity over JAK3-JH1 | Reference |
| This compound (as 15t) | Tyk2-JH2 | <10 | >80-fold | >1000-fold | >1000-fold | [3] |
| Deucravacitinib | Tyk2-JH2 | - | 87-fold | - | - | [4] |
| Zasocitinib | Tyk2-JH2 | 0.0087 (Ki) | >1,000,000-fold | - | - | [4] |
| Tofacitinib | JAK1/JAK3 | - | - | - | - | [5][6] |
| Baricitinib | JAK1/JAK2 | - | - | - | - | [5][6] |
| Upadacitinib | JAK1 | - | - | - | - | [5][6] |
Note: Direct IC50 values for all compounds against all JAK isoforms were not uniformly available in the reviewed literature. The table reflects the reported selectivity. For Zasocitinib, the inhibitory constant (Ki) is provided.
Unraveling the Mechanism: Allosteric Inhibition of the JH2 Domain
Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic kinase (JH1) domain, this compound and other next-generation inhibitors like Deucravacitinib and Zasocitinib employ an allosteric mechanism.[1][5][7] They bind to the regulatory pseudokinase (JH2) domain of Tyk2.[1][5][7] This unique mode of action is the basis for their high selectivity, as the JH2 domain shares less homology across the JAK family compared to the JH1 domain.[1] This targeted approach is expected to result in a more favorable safety profile by avoiding the off-target effects associated with broader JAK inhibition.[2][8]
Experimental Methodologies: A Closer Look
The determination of kinase selectivity involves a series of robust biochemical and cellular assays. The following are detailed protocols for key experiments used to characterize Tyk2 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is employed to determine the binding affinity of a compound to a specific kinase domain.
Principle: The assay measures the displacement of a fluorophore-labeled probe from the kinase domain by the inhibitor. A high-affinity inhibitor will displace the probe, leading to a decrease in the HTRF signal.
Protocol:
-
Reagents: Recombinant Tyk2-JH2 protein, fluorophore-labeled probe, and the test compound (e.g., this compound).
-
Incubation: The Tyk2-JH2 protein is incubated with the fluorophore-labeled probe in the presence of varying concentrations of the test compound.
-
Detection: The HTRF signal is measured using a plate reader. The signal is inversely proportional to the binding of the test compound.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to displace 50% of the probe, is calculated from the dose-response curve.
Cellular Phospho-STAT Assays
These assays assess the functional activity of the inhibitor in a cellular context by measuring the phosphorylation of downstream STAT proteins.
Principle: Tyk2 activation by cytokines leads to the phosphorylation of specific STAT proteins. A potent inhibitor will block this phosphorylation.
Protocol:
-
Cell Culture: A relevant cell line (e.g., Jurkat cells for IFN-α signaling) is cultured.[3]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the Tyk2 signaling pathway (e.g., IFN-α for p-STAT1, IL-23 for p-STAT3).[3][4]
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated STAT proteins are measured using techniques such as Western Blotting or Meso Scale Discovery (MSD) assays.[3][9]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces STAT phosphorylation by 50%, is determined.
Visualizing the Pathways and Processes
To better understand the context of Tyk2 inhibition and the experimental workflows, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway illustrating the central role of Tyk2.
Caption: A generalized workflow for a kinase inhibition assay.
Conclusion
The available data strongly suggest that this compound, as represented by the potent degrader 15t, exhibits a highly selective cross-reactivity profile.[3] Its allosteric mechanism of action, targeting the less conserved JH2 domain, provides a significant advantage over traditional, less selective JAK inhibitors. This high degree of selectivity for Tyk2 over other JAK family members is a promising feature that may translate into a better safety profile in clinical applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and compare the cross-reactivity of novel Tyk2 inhibitors, ultimately accelerating the development of safer and more effective treatments for autoimmune diseases.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Tyk2-IN-15 and BMS-986165
A Comparative Analysis of Two Tyrosine Kinase 2 (Tyk2) Inhibitors for Researchers and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) has emerged as a critical therapeutic target in the treatment of a range of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, Tyk2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons.[1][2][3] The development of selective Tyk2 inhibitors offers the potential for targeted immunomodulation while avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors. This guide provides a head-to-head comparison of two such inhibitors: Tyk2-IN-15 and BMS-986165 (deucravacitinib), summarizing the available experimental data to inform research and development efforts.
It is important to note that publicly available data for this compound is limited, restricting a comprehensive comparative analysis. In contrast, BMS-986165 has undergone extensive preclinical and clinical evaluation, resulting in a wealth of available data. This guide presents all accessible information for a transparent comparison.
Quantitative Data Summary
The following tables summarize the available biochemical, cellular, and pharmacokinetic data for this compound and BMS-986165.
Table 1: Biochemical Activity
| Parameter | This compound | BMS-986165 (Deucravacitinib) |
| Target | Tyk2 JH2 (pseudokinase) domain | Tyk2 JH2 (pseudokinase) domain |
| Mechanism of Action | Selective inhibitor | Allosteric inhibitor |
| Binding Affinity (Ki) | Data not available | 0.02 nM[4][5] |
| Biochemical IC50 | ≤ 10 nM (for Tyk2-JH2) | 0.2 nM (for recombinant Tyk2 pseudokinase domain)[6][7] |
Table 2: Cellular Activity
| Parameter | This compound | BMS-986165 (Deucravacitinib) |
| Cellular Assays | Data not available | Inhibition of cytokine-driven cellular signaling (IL-23, IL-12, Type I IFN) |
| Cellular IC50 | Data not available | 2-14 nM (for IL-23, IL-12, and Type I IFN-driven cellular signaling)[4][8] |
| STAT Phosphorylation Inhibition | Data not available | IC50s = 1-6 nM (for IFN-α-induced STAT1, -2, -3, and -5 phosphorylation in human PBMCs)[6] |
| IC50 = 5 nM (for IL-12-induced STAT4 phosphorylation in NK-92 cells)[6][7] | ||
| IC50 = 11 nM (for IL-12-induced IFN-γ production in human PBMCs)[6][7] |
Table 3: In Vivo Efficacy (Murine Psoriasis Model)
| Parameter | This compound | BMS-986165 (Deucravacitinib) |
| Model | Data not available | IL-23-induced acanthosis |
| Dosing | Data not available | 15 mg/kg and 30 mg/kg twice daily (oral) |
| Efficacy | Data not available | Dose-dependent protection from acanthosis; 30 mg/kg dose more effective than anti-IL-23 adnectin positive control.[8] |
Table 4: Human Pharmacokinetics (Single Dose)
| Parameter | This compound | BMS-986165 (Deucravacitinib) |
| Bioavailability | Data not available | 99%[9] |
| Protein Binding | Data not available | 82-90%[9] |
| Metabolism | Data not available | Liver (primarily CYP1A2)[9] |
| Elimination Half-life | Data not available | 10 hours[9] |
| Excretion | Data not available | Feces, urine[9] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies for key experiments used to characterize Tyk2 inhibitors.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the in vitro potency of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant Tyk2 enzyme.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
-
ATP solution.
-
Peptide substrate (e.g., a fluorescently labeled synthetic peptide).[11]
-
Test inhibitor (this compound or BMS-986165) serially diluted in DMSO.
-
Stop solution (e.g., EDTA).
-
384-well assay plates.
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
-
-
Procedure:
-
Add kinase reaction buffer to the wells of a 384-well plate.
-
Add the serially diluted test inhibitor to the appropriate wells. Include a DMSO-only control (vehicle).
-
Add the purified Tyk2 enzyme to all wells except for the negative control.
-
Initiate the kinase reaction by adding the ATP and peptide substrate solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the plate on a microplate reader to measure the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular STAT Phosphorylation Assay (Representative Protocol)
This protocol outlines a method to measure the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).
-
Cell culture medium.
-
Cytokine stimulant (e.g., IFN-α, IL-12).
-
Test inhibitor (this compound or BMS-986165) serially diluted.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4).
-
Flow cytometer.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with serially diluted test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the cell population.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration.
-
Determine the cellular IC50 value by plotting the data and using non-linear regression.
-
Visualizations
Tyk2 Signaling Pathway
Caption: Tyk2 Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for the evaluation of kinase inhibitors.
Logical Relationship of Comparison
Caption: Logical structure of the comparative analysis.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. a2bchem.com [a2bchem.com]
- 8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 9. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tyk2-IN-15: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Tyk2-IN-15 require clear and immediate safety and disposal information to ensure a safe laboratory environment and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, a selective inhibitor of tyrosine kinase 2 (Tyk2).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. The following procedures are based on general best practices for the disposal of laboratory chemicals and similar research compounds. It is imperative to consult your institution's specific hazardous waste management guidelines and the manufacturer's provided safety information.
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, wash the affected area with copious amounts of water. For spills, absorb the material with an inert absorbent and collect it in a sealed container for disposal.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with most research chemicals, involves segregation and disposal as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Rinsate from cleaning contaminated glassware. The first rinse of any container that held the chemical should be collected as hazardous waste.
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste and contaminated consumables in a clearly labeled, leak-proof, and sturdy hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling: All hazardous waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number, if available.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Secondary containment should be used for liquid waste containers to prevent spills.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Waste Disposal Considerations
| Waste Type | Recommended Container | Disposal Method | Key Considerations |
| Solid this compound | Labeled, sealed, puncture-resistant container | Collection by certified hazardous waste disposal service. | Do not mix with other solid wastes unless explicitly permitted by your institution's EHS guidelines. |
| Liquid Waste | Labeled, sealed, chemically compatible container | Collection by certified hazardous waste disposal service. | Ensure the container is not overfilled (typically no more than 80% full). Do not mix with incompatible liquid wastes. |
| Contaminated Sharps | Approved sharps container | Collection by certified hazardous waste or sharps disposal service. | Never recap needles. Dispose of sharps immediately after use. |
| Contaminated Glassware | Puncture-resistant container for broken glass | Decontaminate if possible, or dispose of as hazardous waste. The first rinse should be collected as hazardous waste. | Follow institutional protocols for the disposal of contaminated laboratory glassware. |
Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling pathways that are central to the immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Tyk2 inhibitors like this compound are being researched for their therapeutic potential in these conditions.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Disposal Workflow
The logical flow for the proper disposal of this compound ensures safety and compliance at each step, from handling to final disposal.
Caption: Logical workflow for the disposal of this compound waste.
Essential Safety and Logistical Information for Handling Tyk2-IN-15
For researchers, scientists, and drug development professionals, the following provides crucial safety and logistical guidance for the handling and disposal of Tyk2-IN-15, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Adherence to these procedures is paramount to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form or when preparing solutions, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Item | Specification/Guidance |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | Required in all laboratory areas. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.
-
Verify that the container is sealed and labeled correctly.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Recommended storage conditions for the solid compound are typically at -20°C for long-term stability.[1]
-
Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation.[1] Always follow the manufacturer's specific storage recommendations if available.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.[2] As a small molecule kinase inhibitor, it should be treated as a cytotoxic compound.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container for incineration. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated hazardous waste bag for incineration. |
All cytotoxic waste must be segregated and properly disposed of, typically through high-temperature incineration by a licensed waste disposal service.[3]
Experimental Protocols
While a specific, detailed protocol for this compound is not publicly available, the following general methodologies are based on published research with similar selective Tyk2 inhibitors and can be adapted for experimental use.
Preparation of Stock Solutions
-
Work in a Fume Hood: All steps involving the solid compound must be performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[4] Ensure the compound is fully dissolved by vortexing or gentle warming if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[1]
In Vivo Administration in a Murine Model (General Guidance)
The following provides a general workflow for the administration of a Tyk2 inhibitor to mice, which should be adapted based on the specific experimental design and in accordance with institutional animal care and use committee (IACUC) guidelines.
Workflow for In Vivo Studies
Workflow for In Vivo Administration of this compound.
Methodology:
-
Vehicle Preparation: Prepare the appropriate vehicle for administration. Common vehicles for oral gavage include methylcellulose in water or corn oil. For intraperitoneal (IP) injection, a solution containing DMSO, PEG300, Tween 80, and saline is often used.[1]
-
Formulation of Dosing Solution: On the day of dosing, dilute the this compound stock solution with the prepared vehicle to the final desired concentration. Ensure the final solution is homogenous.
-
Animal Dosing: Administer the formulated this compound solution to the mice via the chosen route (e.g., oral gavage or IP injection). Dosing volumes should be calculated based on the animal's body weight. Published studies with similar compounds have used doses ranging from 3 mg/kg to 100 mg/kg.[1]
-
Monitoring: Regularly monitor the animals for any adverse effects and for the desired therapeutic outcomes according to the experimental plan.
Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in mediating the signaling of several key cytokines involved in the immune response, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[5][6] Upon cytokine binding to their receptors, Tyk2, in partnership with other JAKs (JAK1 or JAK2), becomes activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[7] These activated STATs then translocate to the nucleus to regulate the transcription of target genes.[7]
Tyk2 Signaling Pathway and Point of Inhibition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
